Prmt5-IN-41
Descripción
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Propiedades
Fórmula molecular |
C22H16F5N5O2 |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
4-amino-N-methyl-N-[(3S)-6-(1,1,2,2,2-pentafluoroethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide |
InChI |
InChI=1S/C22H16F5N5O2/c1-31(17-9-34-18-7-12(3-4-13(17)18)21(23,24)22(25,26)27)20(33)11-2-5-14-15(6-11)32-10-29-8-16(32)19(28)30-14/h2-8,10,17H,9H2,1H3,(H2,28,30)/t17-/m1/s1 |
Clave InChI |
IUYRFCZEZZSQGS-QGZVFWFLSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Prmt5-IN-41: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Prmt5-IN-41, a potent and orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme in epigenetic regulation and its dysregulation is implicated in various cancers, making it a key therapeutic target. This document details the biochemical and cellular activity of this compound, provides in-depth experimental protocols for its characterization, and illustrates its role in relevant signaling pathways.
Introduction to PRMT5 and its Role in Cellular Signaling
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on its substrates.[1]
PRMT5's enzymatic activity is implicated in the progression of various cancers through several mechanisms. It can epigenetically silence tumor suppressor genes by methylating histones H3 and H4. Additionally, PRMT5 can methylate non-histone proteins involved in key oncogenic signaling pathways, such as the epidermal growth factor receptor (EGFR) and components of the PI3K/AKT/mTOR and ERK pathways.[2] Upregulation of PRMT5 has been observed in a variety of malignancies, including lymphoma, lung cancer, breast cancer, and colorectal cancer.[3] Therefore, inhibition of PRMT5 presents a promising therapeutic strategy for the treatment of cancer.
This compound: An Overview
This compound is a potent and orally bioavailable small molecule inhibitor of PRMT5. It has demonstrated significant anti-proliferative activity in cancer cell lines, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Assay Type | Cell Line/Target | Parameter | Value | Reference |
| Cellular Proliferation | HCT116 MTAP(-/-) | IC50 | 5.8 µM | [4] |
| Cellular Proliferation | HCT116 WT | IC50 | 1291.6 µM | [4] |
| Ion Channel Inhibition | hERG | IC50 | 1.36 µM | [4] |
| Pharmacokinetics (Mouse) | Intravenous (3 mg/kg) | T1/2 | 4.5 h | [4] |
| Pharmacokinetics (Mouse) | Oral (10 mg/kg) | T1/2 | 3.34 h | [4] |
| Pharmacokinetics (Mouse) | Oral Bioavailability | %F | 77.5% | [4] |
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PRMT5. By binding to PRMT5, this compound prevents the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to arginine residues on substrate proteins. This leads to a reduction in the levels of symmetric dimethylarginine (sDMA), a hallmark of PRMT5 activity.
While the precise binding mode of this compound has not been publicly disclosed in detail, it is hypothesized to be a SAM-competitive inhibitor, a common mechanism for PRMT5 inhibitors.[5] This mode of action involves the inhibitor binding to the SAM-binding pocket of the PRMT5 enzyme, thereby preventing the natural cofactor from binding and halting the methyltransferase reaction.
The inhibition of PRMT5 by this compound disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival. By preventing the methylation of key substrates, this compound can lead to the reactivation of tumor suppressor genes and the downregulation of oncogenic signaling cascades.
Signaling Pathways
The following diagram illustrates the central role of PRMT5 in cellular signaling and the point of intervention for this compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize PRMT5 inhibitors like this compound.
Biochemical PRMT5 Enzymatic Assay (AlphaLISA)
This assay quantifies the in vitro inhibitory activity of a compound against the PRMT5 enzyme.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-methyl-arginine acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
384-well white microplates
-
This compound (or test compound)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add PRMT5/MEP50 enzyme and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of the biotinylated histone H4 peptide substrate and SAM.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Add the streptavidin-coated donor beads.
-
Incubate in the dark at room temperature for 30 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values using a suitable data analysis software.
Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of an inhibitor on the viability and proliferation of cancer cells.
Materials:
-
HCT116 or other cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a acidified isopropanol)
-
This compound (or test compound)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[4]
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for 72 hours.[4]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
Cellular Target Engagement Assay (Western Blot for sDMA)
This assay confirms that the inhibitor is hitting its target in a cellular context by measuring the levels of symmetric dimethylarginine.
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer
-
Primary antibodies: anti-sDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
This compound (or test compound)
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-sDMA antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with anti-PRMT5 and loading control antibodies to ensure equal protein loading and to check for any off-target effects on PRMT5 protein levels.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing a novel PRMT5 inhibitor like this compound.
Conclusion
This compound is a potent and orally active inhibitor of PRMT5 with significant anti-proliferative effects in cancer cells, particularly those with MTAP deletion. Its mechanism of action involves the direct inhibition of PRMT5's methyltransferase activity, leading to a reduction in symmetric dimethylarginine levels and the disruption of oncogenic signaling pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation and development of this compound and other novel PRMT5 inhibitors for cancer therapy. Further studies are warranted to fully elucidate its binding mode and to explore its full therapeutic potential in preclinical and clinical settings.
References
Prmt5-IN-41: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and chemical synthesis of Prmt5-IN-41, a potent and orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details the scientific background, chemical synthesis process, quantitative biological data, and the relevant signaling pathways, making it an essential resource for researchers in oncology and drug discovery.
Introduction to PRMT5 and its Role in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Dysregulation of PRMT5 activity has been implicated in the development and progression of various cancers, including lymphoma, lung cancer, breast cancer, and colorectal cancer, making it a compelling therapeutic target.[1][3] PRMT5 is primarily a type II enzyme and its overexpression in cancer cells is often associated with poor prognosis.[4][5]
Discovery of this compound
This compound, also referred to as compound 130 in patent literature, was identified as a potent and orally bioavailable inhibitor of PRMT5.[6] The discovery of this small molecule inhibitor is detailed in the patent application WO2024067433A1.[3] The development of this compound stems from the need for novel therapeutic agents that can effectively target the oncogenic functions of PRMT5.
Quantitative Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative IC50 | HCT116 MTAP(-/-) | 5.8 nM | [6] |
| Anti-proliferative IC50 | HCT116 WT | 1291.6 nM | [6] |
| hERG Inhibition IC50 | N/A | 1.36 µM | [6] |
Table 1: In Vitro Activity of this compound
| Parameter | Administration Route | Dose | Value | Species | Reference |
| T1/2 | Intravenous (i.v.) | 3 mg/kg | 4.5 h | ICR mice | [6] |
| T1/2 | Oral (p.o.) | 10 mg/kg | 3.34 h | ICR mice | [6] |
| Oral Bioavailability | p.o. | 10 mg/kg | 77.5% | ICR mice | [6] |
Table 2: Pharmacokinetic Properties of this compound
Chemical Synthesis Process
The chemical synthesis of this compound is described in patent WO2024067433A1. The synthesis is a multi-step process involving the preparation of key intermediates. While the patent provides a comprehensive description, a generalized scheme is presented below. The synthesis of analogous PRMT5 inhibitors often involves a modular and scalable route.[7] For instance, a common strategy involves the Suzuki coupling of a boronic ester with a pyrazole (B372694) carbonitrile to form a key intermediate, followed by carboxylation and subsequent coupling with a hydrazide derivative.[4]
A detailed, step-by-step synthesis protocol as described in the patent is a complex process requiring access to the full text and expertise in organic chemistry for accurate interpretation and presentation. For the purpose of this guide, a conceptual workflow is illustrated.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of PRMT5 inhibitors, adapted for this compound.
Cell Viability Assay (MTT-based)
This protocol is designed to assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
HCT116 MTAP(-/-) and HCT116 WT cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0-10000 nM) and a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the inhibitor.
hERG Inhibition Assay
This protocol is to determine the potential for this compound to inhibit the hERG ion channel, a critical cardiac safety assessment.
Materials:
-
Cells stably expressing the hERG channel (e.g., HEK293 cells)
-
Patch-clamp electrophysiology setup
-
External and internal recording solutions
-
This compound stock solution (in DMSO)
Procedure:
-
Culture hERG-expressing cells to an appropriate confluency for patch-clamp recording.
-
Prepare the patch-clamp setup with the appropriate external and internal solutions.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage protocol to elicit hERG currents.
-
Perfuse the cell with a vehicle control solution to establish a baseline current.
-
Apply increasing concentrations of this compound to the cell and record the corresponding hERG current inhibition.
-
Wash out the compound to assess the reversibility of the inhibition.
-
Calculate the IC50 value by fitting the concentration-response data to a suitable equation.
Signaling Pathways
PRMT5 is a key regulator of several oncogenic signaling pathways. Inhibition of PRMT5 by this compound is expected to modulate these pathways, leading to anti-tumor effects.
PRMT5 and the PI3K/AKT/mTOR Pathway
PRMT5 has been shown to positively regulate the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[5] PRMT5 can promote AKT activity through various mechanisms, including the transcriptional repression of AKT antagonists.[5]
Caption: PRMT5's role in the PI3K/AKT/mTOR signaling pathway.
PRMT5 and the ERK1/2 Pathway
The ERK1/2 pathway is another critical signaling cascade involved in cell proliferation and survival that can be influenced by PRMT5.[5] PRMT5 can modulate the activity of upstream components of this pathway, such as EGFR.[7]
Caption: PRMT5's interaction with the ERK1/2 signaling pathway.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against PRMT5-driven cancers. Its potent inhibitory activity, favorable pharmacokinetic profile, and oral bioavailability make it a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive resource for researchers to understand the discovery, synthesis, and biological characterization of this novel PRMT5 inhibitor. Further research into the precise mechanisms of action and the identification of patient populations most likely to benefit from this compound will be crucial for its successful clinical translation.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2024067433A1 - Novel prmt5 inhibitor and use thereof - Google Patents [patents.google.com]
- 4. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
An In-Depth Technical Guide to PRMT5 Target Validation and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the essential components for validating Protein Arginine Methyltransferase 5 (PRMT5) as a therapeutic target and characterizing the selectivity profile of its inhibitors. Due to the limited publicly available biochemical data for the specific inhibitor Prmt5-IN-41, this document will utilize the well-characterized, potent, and selective clinical-stage PRMT5 inhibitor, JNJ-64619178 (Onametostat) , as a representative molecule to illustrate the principles and methodologies.
Introduction to PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][2] The dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, including lymphomas, lung cancer, and breast cancer, making it a compelling target for therapeutic intervention.[1][3] Inhibition of PRMT5 can lead to anti-proliferative effects and cell death in cancer cells, highlighting its potential as an anti-cancer strategy.[4]
Target Validation: Potency and Cellular Activity
A critical step in validating a PRMT5 inhibitor is to determine its potency against the purified enzyme and its activity in a cellular context. This involves biochemical assays to measure direct enzyme inhibition and cellular assays to confirm target engagement and functional effects.
Quantitative Data: Potency of JNJ-64619178
The following table summarizes the inhibitory activity of JNJ-64619178 against the PRMT5/MEP50 complex and its anti-proliferative effects in a cancer cell line.
| Parameter | Assay Type | Value | Reference |
| Biochemical IC50 | RapidFire Mass Spectrometry | 0.14 nM | [5] |
| Cellular IC50 | Anti-proliferative (Z-138 cell line) | 96 nM | [6] |
Selectivity Profile: Differentiating from Other Methyltransferases
A crucial aspect of drug development is to ensure the inhibitor is selective for its intended target to minimize off-target effects. The selectivity of a PRMT5 inhibitor is typically assessed by screening it against a panel of other methyltransferases.
Quantitative Data: Selectivity of JNJ-64619178
JNJ-64619178 has been profiled against a broad panel of human methyltransferases, demonstrating exceptional selectivity for PRMT5.[3]
| Enzyme Class | Enzyme | % Inhibition at 10 µM JNJ-64619178 | Reference |
| Arginine Methyltransferase (Type II) | PRMT5/MEP50 | >80% | [3] |
| Arginine Methyltransferase (Type I) | PRMT1 | <15% | [3] |
| Arginine Methyltransferase (Type I) | PRMT3 | <15% | [3] |
| Arginine Methyltransferase (Type I) | CARM1 (PRMT4) | <15% | [3] |
| Arginine Methyltransferase (Type I) | PRMT6 | <15% | [3] |
| Arginine Methyltransferase (Type III) | PRMT7 | <15% | [3] |
| Lysine Methyltransferase | Multiple | <15% | [3] |
| DNA Methyltransferase | Multiple | <15% | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are protocols for key experiments in the characterization of a PRMT5 inhibitor.
Biochemical PRMT5 Enzymatic Assay (RapidFire Mass Spectrometry)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the purified PRMT5/MEP50 enzyme complex.
Principle: This assay measures the enzymatic activity of PRMT5 by quantifying the production of S-adenosylhomocysteine (SAH), a byproduct of the methyltransferase reaction, using high-throughput mass spectrometry.
Materials:
-
Purified recombinant human PRMT5/MEP50 complex
-
Histone H2A peptide substrate
-
S-adenosylmethionine (SAM) as the methyl donor
-
Test inhibitor (e.g., JNJ-64619178)
-
Assay buffer
-
RapidFire High-Throughput Mass Spectrometry system
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the PRMT5/MEP50 enzyme, histone H2A substrate, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the reaction mixture for a defined period at a controlled temperature.
-
Stop the reaction.
-
Analyze the samples using a RapidFire MS system to quantify the amount of SAH produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Cellular Target Engagement Assay (Western Blot for Symmetric Dimethylarginine)
Objective: To confirm that the inhibitor engages PRMT5 in a cellular context by measuring the reduction of a known downstream substrate's methylation.
Principle: This assay utilizes Western blotting to detect the levels of symmetric dimethylarginine (sDMA) on a known PRMT5 substrate, such as SmD3, in cells treated with the inhibitor. A decrease in the sDMA signal indicates target engagement.
Materials:
-
Cancer cell line (e.g., Z-138)
-
Test inhibitor
-
Cell lysis buffer
-
Primary antibody specific for sDMA
-
Primary antibody for a loading control (e.g., total SmD3 or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with a range of concentrations of the test inhibitor for a specified duration.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-sDMA antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in sDMA levels.[4]
Visualizations: Pathways and Workflows
Diagrams are provided to visually represent the PRMT5 signaling pathway and the experimental workflows for target validation and selectivity profiling.
Caption: PRMT5 signaling pathway and point of therapeutic intervention.
Caption: Experimental workflow for PRMT5 inhibitor target validation.
Caption: Logical workflow for determining the selectivity profile.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. EPZ015666 (GSK3235025) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
The Double-Edged Sword: Unraveling the Role of PRMT5 in Cancer Development and Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical player in the landscape of oncology. As the primary enzyme responsible for symmetric arginine dimethylation, PRMT5 orchestrates a multitude of cellular processes that are fundamental to both normal physiology and tumorigenesis. Its dysregulation has been increasingly implicated in the initiation and advancement of a wide array of human cancers. This technical guide provides a comprehensive overview of the multifaceted role of PRMT5 in cancer, detailing its enzymatic function, its impact on key signaling pathways, and the downstream consequences of its aberrant activity. We present a synthesis of current research, including quantitative data on PRMT5 expression and its prognostic significance, detailed methodologies for essential experimental procedures, and visual representations of complex biological interactions to facilitate a deeper understanding of PRMT5 as a therapeutic target.
Introduction: The Significance of Arginine Methylation and PRMT5
Post-translational modifications (PTMs) are crucial for expanding the functional diversity of the proteome. Among these, arginine methylation, catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), has gained significant attention for its role in regulating fundamental cellular processes. PRMTs are classified into three types based on the methylation marks they deposit. PRMT5 is the main Type II enzyme, responsible for symmetric dimethylation of arginine residues (sDMA) on both histone and non-histone protein substrates.[1][2] This modification can alter protein-protein interactions, protein-nucleic acid interactions, and protein stability, thereby influencing a wide range of cellular functions including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[3][4]
In the context of cancer, PRMT5 is frequently overexpressed and its elevated activity is often associated with poor patient outcomes.[5][6] This guide will delve into the molecular mechanisms by which PRMT5 contributes to cancer development and progression, providing a technical resource for the scientific community engaged in cancer research and drug discovery.
PRMT5 Expression and Prognostic Significance in Cancer
A growing body of evidence highlights the significant upregulation of PRMT5 across a multitude of solid tumors and hematological malignancies, including breast, lung, colorectal, pancreatic, and bladder cancers, as well as lymphomas and leukemias.[5][7][8] This overexpression is not merely a correlative finding but has been shown to be an independent prognostic marker for decreased overall survival (OS) and progression-free survival (PFS).[5][9]
A comprehensive meta-analysis encompassing 32 original studies and 15,583 patients revealed a significant association between high PRMT5 expression and advanced tumor stage (OR = 2.12) and poorer clinical outcomes.[5] The hazard ratios (HR) indicated a significantly worse overall survival (HR = 1.59) and progression-free survival (HR = 1.53) for patients with high levels of PRMT5.[5] Sub-group analyses further solidified the prognostic value of PRMT5 in specific cancer types.[5]
| Cancer Type | Number of Studies | Number of Patients | Hazard Ratio (HR) for Overall Survival (95% CI) | Statistical Significance (P-value) | Reference |
| All Cancers | 32 | 15,583 | 1.59 (1.46-1.73) | < 0.001 | [5] |
| Hepatocellular Carcinoma | - | - | High PRMT5 associated with worse OS | - | [5] |
| Pancreatic Cancer | - | - | High PRMT5 associated with worse OS | - | [5] |
| Breast Cancer | - | - | High PRMT5 associated with worse OS | - | [5] |
| Gastric Cancer | - | - | High PRMT5 associated with worse OS | - | [5] |
| Lung Cancer | - | - | High PRMT5 associated with worse OS | - | [5] |
| Bladder Cancer | - | - | 5-year OS: 33.3% (High PRMT5) vs 58.2% (Low PRMT5) | P = 0.0106 | [8] |
| Epithelial Ovarian Cancer | 1 | 118 | High PRMT5 associated with decreased OS and PFS | p<0.05 | [9] |
Table 1: Prognostic Significance of High PRMT5 Expression in Various Cancers. This table summarizes the findings from a meta-analysis and individual studies on the correlation between elevated PRMT5 levels and patient survival.
Molecular Mechanisms of PRMT5 in Oncogenesis
PRMT5 exerts its oncogenic functions through a variety of mechanisms, primarily through the methylation of histone and non-histone proteins. These modifications lead to alterations in gene expression, aberrant RNA splicing, dysregulation of signaling pathways, and impaired DNA damage responses.
Epigenetic Regulation of Gene Expression
PRMT5 is a key epigenetic regulator that influences gene transcription through the symmetric dimethylation of arginine residues on histone tails, particularly H4R3, H3R8, and H2AR3.[1][2] These methylation marks are generally associated with transcriptional repression.[1] PRMT5-mediated silencing of tumor suppressor genes is a common mechanism contributing to cancer development. For instance, PRMT5 has been shown to repress the expression of tumor suppressors such as ST7 and NM23.[10]
Regulation of RNA Splicing
Beyond its role in histone modification, PRMT5 is a critical regulator of pre-mRNA splicing. It methylates components of the spliceosome machinery, including Sm proteins (SmB, SmD1, SmD3), which is essential for the assembly of small nuclear ribonucleoproteins (snRNPs).[11] Dysregulation of PRMT5 can lead to global changes in alternative splicing, resulting in the production of oncogenic protein isoforms or the loss of tumor-suppressive isoforms.
Modulation of Key Signaling Pathways
PRMT5 is intricately involved in the regulation of several key signaling pathways that are frequently dysregulated in cancer.
In pancreatic cancer, PRMT5 has been shown to promote epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis, through the EGFR/AKT/β-catenin signaling pathway.[12] PRMT5 can lead to the phosphorylation of EGFR and its downstream targets, ultimately resulting in the stabilization and nuclear translocation of β-catenin.[12][13]
Caption: EGFR-PRMT5-Wnt/β-catenin signaling pathway in cancer.
In lung cancer, PRMT5 promotes tumor growth and metastasis by epigenetically regulating the expression of Fibroblast Growth Factor Receptor 3 (FGFR3).[3][14] PRMT5 represses the transcription of the miR-99 family of microRNAs through the symmetric dimethylation of H4R3.[3][15] Since the miR-99 family targets FGFR3 for degradation, their repression leads to increased FGFR3 expression and subsequent activation of downstream pro-survival pathways like ERK and AKT.[14][15]
Caption: PRMT5-FGFR3 signaling axis in lung cancer.
Role in DNA Damage Response
PRMT5 plays a complex role in the DNA Damage Response (DDR). It can promote DNA repair by methylating various factors involved in both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways.[16][17] For instance, PRMT5-mediated methylation of RUVBL1 is required for the recruitment of the TIP60 complex to DNA double-strand breaks.[16] However, inhibition of PRMT5 has also been shown to induce DNA damage and sensitize cancer cells to PARP inhibitors and chemotherapy, suggesting a context-dependent role.[17]
Caption: PRMT5's role in the DNA Damage Response.
Experimental Protocols for Studying PRMT5
To facilitate further research into the multifaceted roles of PRMT5, this section provides detailed methodologies for key experiments commonly used to investigate its function.
Co-Immunoprecipitation (Co-IP) for PRMT5 Interaction Studies
This protocol is designed to identify proteins that interact with PRMT5 in a cellular context.
Materials:
-
Cell lysis buffer (e.g., IP lysis buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).[18]
-
Anti-PRMT5 antibody (for immunoprecipitation).
-
Isotype control IgG.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS or TBS with or without low concentrations of detergent).[18]
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer).[18]
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 15-30 minutes with occasional vortexing.[18]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[19]
-
Pre-clearing: Transfer the supernatant to a new tube and pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[19]
-
Immunoprecipitation: Add the anti-PRMT5 antibody or isotype control IgG to the pre-cleared lysate and incubate with gentle rotation for 4 hours to overnight at 4°C.[19]
-
Complex Capture: Add equilibrated protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.[19]
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.[19]
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Caption: Experimental workflow for Co-Immunoprecipitation.
Chromatin Immunoprecipitation (ChIP) for PRMT5 Target Gene Identification
This protocol is used to determine the genomic regions where PRMT5 is bound.
Materials:
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell lysis and nuclear lysis buffers.
-
Sonication buffer.
-
ChIP dilution buffer.
-
Anti-PRMT5 antibody (for immunoprecipitation).
-
Isotype control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Dilute the sonicated chromatin and incubate with anti-PRMT5 antibody or IgG overnight at 4°C.[20]
-
Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[20]
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[20]
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR, ChIP-seq, or microarray.
Caption: Experimental workflow for Chromatin Immunoprecipitation.
In Vitro Methylation Assay
This assay is used to determine the methyltransferase activity of PRMT5 on a specific substrate.
Materials:
-
Recombinant PRMT5 enzyme.
-
Substrate protein or peptide.
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor.[21]
-
Methylation reaction buffer (e.g., PBS).[21]
-
SDS-PAGE sample buffer.
-
SDS-PAGE gel and electrophoresis apparatus.
-
PVDF membrane.
-
Scintillation counter or autoradiography film.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant PRMT5 enzyme, the substrate, and [³H]-SAM in the methylation reaction buffer.[21]
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.[21]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.[21]
-
SDS-PAGE and Transfer: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.[21]
-
Detection: Detect the incorporation of the radiolabeled methyl group into the substrate using autoradiography or by excising the substrate band and measuring radioactivity with a scintillation counter.
Therapeutic Targeting of PRMT5
Given its central role in promoting cancer cell proliferation and survival, PRMT5 has emerged as a promising therapeutic target. Several small molecule inhibitors of PRMT5 have been developed and are currently in various stages of preclinical and clinical development.[22] These inhibitors can be broadly classified based on their mechanism of action, including S-adenosylmethionine (SAM)-competitive inhibitors and MTA-cooperative inhibitors which show selectivity for MTAP-deleted cancers.[7]
Conclusion and Future Directions
PRMT5 is a master regulator of numerous cellular processes that are hijacked by cancer cells to promote their growth, survival, and dissemination. Its overexpression and hyperactivity are hallmarks of a wide range of malignancies and are associated with poor clinical outcomes. The intricate involvement of PRMT5 in epigenetic regulation, RNA splicing, and key oncogenic signaling pathways underscores its significance as a high-value therapeutic target.
While significant progress has been made in understanding the role of PRMT5 in cancer, several key questions remain. Future research should focus on elucidating the complete repertoire of PRMT5 substrates in different cancer contexts, understanding the mechanisms of resistance to PRMT5 inhibitors, and identifying predictive biomarkers to guide the clinical application of these novel therapies. A deeper understanding of the complex biology of PRMT5 will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 in gene regulation and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinicopathological and Prognostic Significance of PRMT5 in Cancers: A System Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. High PRMT5 expression is associated with poor overall survival and tumor progression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of PRMT5 Promotes Tumor Cell Growth and Is Associated with Poor Disease Prognosis in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. PRMT5 promotes epithelial‐mesenchymal transition via EGFR‐β‐catenin axis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. PRMT1 and PRMT5: on the road of homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. benchchem.com [benchchem.com]
- 20. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis [elifesciences.org]
- 21. mdanderson.org [mdanderson.org]
- 22. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-41: A Technical Guide to its Effects on Histone and Non-Histone Protein Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation, catalyzing the symmetric dimethylation of arginine (SDMA) residues on a multitude of histone and non-histone protein substrates.[1][2] This post-translational modification plays a pivotal role in diverse cellular processes, including transcriptional regulation, mRNA splicing, signal transduction, and the DNA damage response.[3][4] Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[5] Prmt5-IN-41 is a potent and orally active inhibitor of PRMT5, demonstrating significant anti-proliferative activity. This technical guide provides an in-depth overview of the effects of this compound on histone and non-histone protein methylation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, offering insights into its potency and pharmacokinetic properties.
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative IC₅₀ | HCT116 MTAP(-/-) | 5.8 nM | [6] |
| Anti-proliferative IC₅₀ | HCT116 WT | 1291.6 nM | [6] |
| hERG ion channel IC₅₀ | 1.36 µM | [6] |
Table 1: In Vitro Potency of this compound. This table highlights the selective potency of this compound against MTAP-deficient cancer cells, a common feature in many tumors that leads to a synthetic lethal relationship with PRMT5 inhibition.
| Parameter | Administration Route | Dose | Value | Reference |
| Oral Bioavailability | p.o. | 10 mg/kg | 77.5% | [6] |
| Half-life (T₁/₂) | i.v. | 3 mg/kg | 4.5 h | [6] |
| Half-life (T₁/₂) | p.o. | 10 mg/kg | 3.34 h | [6] |
Table 2: Pharmacokinetic Properties of this compound in ICR Mice. This table outlines the favorable oral bioavailability and half-life of this compound in a preclinical model.
Effect on Histone Methylation
PRMT5 is a key writer of repressive histone marks, primarily through the symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s) and arginine 8 on histone H3 (H3R8me2s).[2] These modifications are generally associated with transcriptional repression. Inhibition of PRMT5 by compounds such as this compound is expected to decrease the levels of these repressive marks, leading to the reactivation of tumor suppressor gene expression.
Key Histone Substrates of PRMT5:
-
Histone H2A (H2AR3): PRMT5-mediated methylation of H2AR3 is involved in gene silencing.
-
Histone H3 (H3R2, H3R8): Symmetric dimethylation of H3R8 by PRMT5 is a well-established repressive mark.[2]
-
Histone H4 (H4R3): H4R3me2s is a hallmark of PRMT5 activity and is crucial for the recruitment of downstream effector proteins that mediate transcriptional repression.[2]
Effect on Non-Histone Protein Methylation
A growing body of evidence highlights the critical role of PRMT5 in methylating a diverse array of non-histone proteins, thereby modulating their function in key cellular pathways.
Key Non-Histone Substrates of PRMT5:
| Substrate Category | Specific Proteins | Functional Consequence of Methylation | Reference |
| Tumor Suppressors | p53 | Regulates oligomerization and nuclear retention, influencing cell cycle arrest over apoptosis. | [2][7] |
| Transcription Factors | E2F-1, KLF4 | Methylation can have opposing effects on activity depending on the specific arginine residue and interplay with other methyltransferases. | [2] |
| Splicing Machinery | Sm proteins (SmB/B', SmD1, SmD3), hnRNP K | Essential for the assembly and function of the spliceosome, impacting both constitutive and alternative splicing. | [3][6] |
| Signaling Molecules | EGFR, AKT | Can modulate the activation and downstream signaling of key pathways like PI3K/AKT. | [5][8] |
Table 3: Key Non-Histone Substrates of PRMT5 and the Functional Impact of their Methylation.
Inhibition of PRMT5 with this compound is anticipated to reverse these methylation events, leading to altered protein function and downstream signaling. For instance, blocking p53 methylation may shift the cellular response to DNA damage, while inhibiting the methylation of splicing factors can lead to widespread changes in mRNA processing.[3][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by PRMT5 and a general workflow for evaluating the effects of this compound.
Caption: PRMT5-mediated methylation and its inhibition by this compound.
Caption: General workflow for evaluating the effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on protein methylation.
Protocol 1: Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
Objective: To determine the effect of this compound on global and substrate-specific symmetric dimethylarginine levels in cells.
Materials:
-
Cancer cell lines of interest (e.g., HCT116 MTAP-/-)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-pan-SDMA antibody
-
Anti-H4R3me2s antibody
-
Anti-total Histone H4 antibody
-
Antibodies for specific non-histone targets (e.g., anti-p53)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-range of this compound (and a DMSO vehicle control) for 48-72 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein lysate and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of methylated proteins to their total protein levels or a loading control.
Protocol 2: In Vitro PRMT5 Biochemical Assay (AlphaLISA)
Objective: To quantify the direct inhibitory effect of this compound on PRMT5 enzymatic activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
This compound
-
S-adenosylmethionine (SAM)
-
Biotinylated histone H4 peptide substrate
-
PRMT5 assay buffer
-
AlphaLISA anti-methyl-Histone H4 Arginine 3 (symmetric) Acceptor beads
-
Streptavidin-coated Donor beads
-
384-well microplate
-
Alpha-enabled microplate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add PRMT5 assay buffer, recombinant PRMT5/MEP50 enzyme, and varying concentrations of this compound.
-
Initiate Reaction: Add the biotinylated histone H4 peptide substrate and SAM to initiate the methylation reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and add the AlphaLISA Acceptor beads and Streptavidin-Donor beads. Incubate in the dark.
-
Signal Reading: Read the plate on an Alpha-enabled microplate reader. The signal generated is proportional to the amount of methylated substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is a potent and selective inhibitor of PRMT5 with promising anti-proliferative activity, particularly in MTAP-deficient cancers. Its mechanism of action centers on the reduction of symmetric dimethylarginine marks on both histone and non-histone proteins. This leads to the modulation of gene expression, mRNA splicing, and critical signaling pathways involved in cancer cell survival and proliferation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the nuanced effects of this compound and to accelerate its development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Out of the jaws of death: PRMT5 steers p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency and Selectivity of Prmt5-IN-41: A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal target in oncology due to its critical role in cellular processes frequently dysregulated in cancer. This technical guide provides an in-depth analysis of Prmt5-IN-41, a potent and orally bioavailable inhibitor of PRMT5. We delve into the structure-activity relationship (SAR) of this compound, presenting key quantitative data in a structured format. Detailed experimental protocols for the biochemical and cellular assays used to characterize this compound are provided to enable replication and further investigation. Furthermore, this guide visualizes the intricate PRMT5 signaling pathway and the experimental workflow for inhibitor evaluation, offering a comprehensive resource for researchers in the field of epigenetic drug discovery.
Introduction to PRMT5 and its Role in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in a variety of cancers, including lymphoma, lung cancer, breast cancer, and colorectal cancer, making it an attractive therapeutic target.[1]
PRMT5 exerts its oncogenic functions through various mechanisms. It can epigenetically silence tumor suppressor genes by methylating histones H3 and H4.[2] Additionally, PRMT5 can modulate the activity of key signaling pathways, such as the PI3K/AKT and NF-κB pathways, to promote cancer cell proliferation and survival.[2] Given its central role in tumorigenesis, the development of potent and selective PRMT5 inhibitors is a major focus of cancer drug discovery.
This compound: A Potent and Selective PRMT5 Inhibitor
This compound, also referred to as compound 130 in patent literature, is a novel, potent, and orally active inhibitor of PRMT5 developed by Shanghai Apeiron Therapeutics.[3] This small molecule has demonstrated significant anti-proliferative activity, particularly in cancer cells with a methylthioadenosine phosphorylase (MTAP) deletion, a common genetic alteration in many cancers.
Quantitative Biological Data
The following tables summarize the key in vitro and in vivo data for this compound.
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| Anti-proliferative Activity | HCT116 MTAP(-/-) | 5.8 µM | [3] |
| Anti-proliferative Activity | HCT116 WT | 1291.6 µM | [3] |
| Ion Channel Inhibition | hERG | 1.36 µM | [3] |
| Pharmacokinetic Parameter | Route of Administration | Value | Species | Reference |
| Bioavailability (F) | Oral (p.o.) | 77.5% | ICR Mice | [3] |
| Half-life (T1/2) | Intravenous (i.v.) | 4.5 h | ICR Mice | [3] |
| Half-life (T1/2) | Oral (p.o.) | 3.34 h | ICR Mice | [3] |
Structure-Activity Relationship (SAR) of this compound Analogs
Detailed structure-activity relationship data for this compound and its analogs are primarily contained within patent documents, specifically WO2024067433A1, and are not yet fully available in the public, peer-reviewed literature. The information below represents a generalized summary based on publicly accessible data and related patent filings from the same assignee.
The core scaffold of this compound and related compounds from Shanghai Apeiron Therapeutics generally features a heterocyclic core designed to interact with the active site of PRMT5. The SAR studies within this series of compounds have likely focused on modifications to various substituents on this core to optimize potency, selectivity, and pharmacokinetic properties.
Key areas of modification likely include:
-
Substituents on the heterocyclic core: Alterations here are expected to fine-tune interactions with key amino acid residues in the PRMT5 active site, thereby influencing inhibitory potency.
-
Linker region: For compounds with multiple aromatic or heterocyclic systems, the nature and length of the linker can significantly impact the overall conformation and binding affinity.
-
Solvent-exposed regions: Modifications at positions directed towards the solvent front are often used to improve solubility and other physicochemical properties, which are critical for oral bioavailability.
The high selectivity of this compound for MTAP-deficient cells suggests a mechanism of action that leverages the accumulation of methylthioadenosine (MTA) in these cells, a known endogenous inhibitor of PRMT5. The design of these inhibitors likely aimed to create compounds that bind synergistically with MTA to the PRMT5 active site.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of PRMT5 inhibitors like this compound. These protocols are based on established methods in the field and those described in relevant patent literature.
PRMT5 Biochemical Assay (Enzymatic Activity)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 (H4) peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.01% Brij-35)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplates (384-well)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the H4 peptide substrate and ³H-SAM.
-
Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution containing a high concentration of non-radiolabeled SAM.
-
Add streptavidin-coated SPA beads and incubate to allow the biotinylated H4 peptide to bind.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of methylated H4 peptide.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
HCT116 MTAP(-/-) and HCT116 WT cancer cell lines
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed HCT116 MTAP(-/-) and WT cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent cell viability for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Western Blot Analysis for Cellular PRMT5 Activity
This method is used to measure the levels of symmetric dimethylarginine (sDMA) on cellular proteins, a direct marker of PRMT5 activity.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA, anti-SmD3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-sDMA) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative levels of sDMA.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway
The following diagram illustrates a simplified overview of the PRMT5 signaling pathway and its downstream effects, which are targeted by inhibitors like this compound.
Experimental Workflow for this compound Evaluation
This diagram outlines the logical flow of experiments to characterize a novel PRMT5 inhibitor.
Logical Relationship in SAR
This diagram illustrates the iterative process of optimizing a lead compound based on structure-activity relationships.
Conclusion
This compound represents a promising new agent in the growing arsenal (B13267) of targeted cancer therapies. Its potent and selective inhibition of PRMT5, particularly in MTAP-deficient tumors, highlights a promising strategy for precision oncology. The data and protocols presented in this technical guide provide a foundational resource for researchers seeking to understand the structure-activity relationship of this compound, replicate key experiments, and further explore the therapeutic potential of PRMT5 inhibition. As more data from ongoing preclinical and clinical studies become available, a more comprehensive understanding of the clinical utility of this and other PRMT5 inhibitors will undoubtedly emerge.
References
Prmt5-IN-41 and Its Anticipated Impact on Gene Regulation and Transcription: A Technical Overview
Disclaimer: As of December 2025, detailed scientific literature and publicly accessible patent data specifically elucidating the impact of Prmt5-IN-41 (also known as compound 130) on gene regulation and transcription are not available. The information presented herein is based on the known functions of its target, Protein Arginine Methyltransferase 5 (PRMT5), and data from studies on other well-characterized PRMT5 inhibitors. This guide is intended to provide a foundational understanding for researchers, scientists, and drug development professionals on the expected molecular consequences of PRMT5 inhibition.
Introduction to PRMT5: A Master Regulator of Gene Expression
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is a key event in the regulation of numerous cellular processes, most notably gene transcription and pre-mRNA splicing.[1][2] PRMT5 is predominantly the main type II enzyme responsible for symmetric dimethylarginine marks.[1]
Dysregulation of PRMT5 activity is implicated in various diseases, including a range of cancers, making it a compelling target for therapeutic intervention.[3][4] PRMT5 can act as both a transcriptional activator and repressor, depending on the cellular context and its protein partners.[5][6] Its substrates include histone proteins, transcription factors, and components of the spliceosome machinery.[1][7]
Anticipated Impact of this compound on Gene Regulation
Based on the function of PRMT5, a potent and selective inhibitor like this compound is expected to induce significant changes in the cellular transcriptome. The primary mechanisms through which this compound would exert its effects are:
-
Alteration of Histone Marks: PRMT5-mediated symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), histone H3 at arginine 8 (H3R8me2s), and histone H2A at arginine 3 (H2AR3me2s) are generally associated with transcriptional repression.[1] Inhibition by this compound would be expected to decrease these repressive marks, leading to the reactivation of tumor suppressor genes and other silenced loci.
-
Modulation of Transcription Factor Activity: PRMT5 methylates several key transcription factors, including p53 and E2F1, thereby altering their stability, localization, and target gene specificity.[1][8] By inhibiting PRMT5, this compound could shift the balance of transcription factor activity, for instance, promoting p53-mediated cell cycle arrest and apoptosis.[1]
-
Disruption of RNA Splicing: PRMT5 is crucial for the proper assembly and function of the spliceosome through the methylation of Sm proteins.[7][9][10] Inhibition of PRMT5 can lead to widespread alternative splicing events, potentially generating non-functional proteins or triggering nonsense-mediated decay of transcripts essential for cancer cell survival.[7]
Quantitative Data from Representative PRMT5 Inhibitors
While specific data for this compound is unavailable, the following table summarizes quantitative data from studies on other PRMT5 inhibitors to illustrate the potential potency and cellular effects.
| Inhibitor | Assay Type | Cell Line | IC50 / Effect | Reference |
| GSK3326595 | Cell Proliferation | Z-138 (Mantle Cell Lymphoma) | IC50 = 12 nM | ClinicalTrials.gov NCT02783300 |
| JNJ-64619178 | Symmetric Di-methylation | In vitro biochemical assay | IC50 = 0.4 nM | DOI: 10.1158/1535-7163.MCT-18-1243 |
| EPZ015666 | Cell Proliferation | L3.6pl (Pancreatic Cancer) | GI50 = 98 nM | DOI: 10.1073/pnas.1513922112 |
| This compound | hERG ion channel | N/A | IC50 = 1.36 µM | MCE Catalog |
| This compound | Anti-proliferative | HCT116 MTAP(-/-) | IC50 = 5.8 nM | MCE Catalog |
| This compound | Anti-proliferative | HCT116 WT | IC50 = 1291.6 µM | MCE Catalog |
Key Experimental Protocols for Assessing PRMT5 Inhibitor Activity
The following are detailed methodologies for key experiments typically employed to characterize the impact of PRMT5 inhibitors on gene regulation and transcription.
RNA Sequencing (RNA-seq) for Transcriptome-wide Analysis
-
Objective: To identify global changes in gene expression and alternative splicing events upon treatment with a PRMT5 inhibitor.
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and treat with the PRMT5 inhibitor (e.g., this compound) at various concentrations and time points. Include a vehicle-treated control.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a Bioanalyzer (Agilent).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Align reads to a reference genome using an aligner like STAR.
-
Quantify gene expression using tools such as RSEM or featureCounts.
-
Perform differential gene expression analysis using DESeq2 or edgeR.
-
Analyze alternative splicing events using tools like rMATS or MAJIQ.
-
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To map the genome-wide occupancy of PRMT5 and the distribution of PRMT5-mediated histone marks (e.g., H4R3me2s).
-
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with the PRMT5 inhibitor or vehicle. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for PRMT5 or the histone mark of interest (e.g., anti-H4R3me2s). Use a non-specific IgG as a control.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.
-
Data Analysis:
-
Align reads to a reference genome.
-
Perform peak calling using MACS2 or a similar tool to identify regions of enrichment.
-
Annotate peaks to genomic features and perform motif analysis.
-
-
Western Blotting for Target Protein Validation
-
Objective: To confirm changes in the levels of specific proteins and post-translational modifications downstream of PRMT5 inhibition.
-
Methodology:
-
Protein Extraction: Treat cells with the PRMT5 inhibitor, harvest, and lyse to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., PRMT5, symmetrically dimethylated proteins, downstream targets like p21 or c-Myc) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the complex roles of PRMT5 and the experimental approaches to study its inhibition, the following diagrams are provided.
Conclusion
While specific data on this compound is eagerly awaited, the established roles of PRMT5 in gene regulation and transcription provide a strong framework for predicting its molecular impact. Inhibition of PRMT5 with a potent agent like this compound is expected to profoundly alter the epigenetic landscape and transcriptional output of cancer cells, leading to anti-proliferative effects. The experimental protocols and conceptual frameworks outlined in this guide offer a robust starting point for researchers and drug developers seeking to investigate and harness the therapeutic potential of PRMT5 inhibition. As research progresses, the precise molecular consequences of this compound will undoubtedly be elucidated, further refining our understanding of its therapeutic utility.
References
- 1. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. onclive.com [onclive.com]
- 5. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type II Arginine Methyltransferase PRMT5 Regulates Gene Expression of Inhibitors of Differentiation/DNA Binding Id2 and Id4 during Glial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Methodological & Application
Prmt5-IN-41: Application Notes and Protocols for Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including cell cycle progression and proliferation. Its dysregulation is implicated in numerous cancers, making it a compelling target for therapeutic intervention. Prmt5-IN-41 is a potent inhibitor of PRMT5. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in cancer cell lines using a colorimetric MTT assay. Additionally, we present the underlying signaling pathway of PRMT5 and a comprehensive experimental workflow.
Introduction
PRMT5 is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA processing, and signal transduction pathways that govern cell growth and survival.[1][2][3] Elevated levels of PRMT5 have been observed in a variety of cancers, where it often contributes to oncogenesis by repressing tumor suppressor genes and activating pro-proliferative signaling cascades, such as the EGFR/Akt/GSK3β and ERK pathways.[4] Inhibition of PRMT5, therefore, represents a promising strategy for cancer therapy.
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of PRMT5. By blocking its methyltransferase function, this compound can modulate the methylation status of PRMT5 substrates, thereby influencing cellular pathways and impeding cancer cell proliferation. This document outlines a detailed protocol for evaluating the efficacy of this compound in a cell-based setting.
PRMT5 Signaling Pathway
PRMT5 influences cell proliferation through multiple signaling pathways. A simplified representation of the PRMT5 signaling cascade is depicted below. PRMT5 can activate the EGFR/Akt/GSK3β and ERK signaling pathways, leading to the expression of genes that promote cell cycle progression and proliferation.
Caption: PRMT5 signaling pathway leading to cell proliferation.
Experimental Workflow for this compound Cell-Based Assay
The following diagram outlines the major steps in the cell-based proliferation assay to determine the effect of this compound.
Caption: Experimental workflow for the this compound proliferation assay.
Detailed Experimental Protocol: MTT Assay
This protocol is designed for assessing the anti-proliferative activity of this compound on adherent cancer cell lines, such as colorectal cancer (CRC) or non-small cell lung cancer (NSCLC) lines.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HCT116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell proliferation).
-
Data Presentation
The quantitative data from the cell proliferation assay can be summarized in the following table.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| HCT116 | 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 95.2 ± 5.1 | |
| 0.1 | 82.1 ± 3.9 | |
| 1 | 55.8 ± 4.2 | |
| 10 | 21.3 ± 3.1 | |
| 100 | 5.6 ± 1.8 | |
| A549 | 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.7 ± 4.8 | |
| 0.1 | 89.4 ± 5.5 | |
| 1 | 62.3 ± 4.7 | |
| 10 | 28.9 ± 3.6 | |
| 100 | 8.1 ± 2.2 |
Note: The data presented in the table are for illustrative purposes only and should be generated through experimentation.
Conclusion
This document provides a comprehensive guide for assessing the anti-proliferative effects of this compound. The detailed MTT assay protocol, along with the visual representations of the PRMT5 signaling pathway and experimental workflow, offers a robust framework for researchers in cancer biology and drug development to investigate the therapeutic potential of PRMT5 inhibitors. Adherence to this protocol will enable the generation of reliable and reproducible data on the efficacy of this compound in inhibiting cancer cell proliferation.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
Recommended dosage and administration of Prmt5-IN-41 for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Prmt5-IN-41, a potent and orally active PRMT5 inhibitor. The following information is intended to serve as a guide for preclinical research and drug development.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic data for this compound in ICR mice. This data is essential for designing in vivo efficacy and toxicity studies.
| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration | Reference |
| Recommended Dosage | 3 mg/kg | 10 mg/kg | [1] |
| Animal Model | ICR Mice | ICR Mice | [1] |
| Bioavailability | N/A | 77.5% | [1] |
| Half-life (T1/2) | 4.5 hours | 3.34 hours | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRMT5 signaling pathway and a general experimental workflow for in vivo studies using this compound.
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of dosing solutions and administration of this compound for in vivo studies.
Preparation of Dosing Solutions
Note: A specific, validated formulation protocol for this compound is not publicly available. The following protocol is a general recommendation for preparing a vehicle for oral administration of hydrophobic small molecules and should be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG400
-
Tween 80
-
Sterile water or saline
-
Sterile tubes
-
Vortex mixer
Protocol for Oral Formulation (10% DMSO, 20% PEG400, 5% Tween 80, 65% Sterile Water):
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg), the average weight of the animals, and the dosing volume (typically 5-10 mL/kg for mice), calculate the total mass of this compound needed.
-
Prepare the vehicle mixture:
-
In a sterile tube, combine the required volumes of DMSO, PEG400, and Tween 80.
-
Vortex the mixture thoroughly until a homogenous solution is formed.
-
-
Dissolve this compound:
-
Add the weighed this compound powder to the vehicle mixture.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.
-
-
Add aqueous component:
-
Slowly add the sterile water or saline to the mixture while vortexing to reach the final desired concentration and vehicle composition.
-
-
Final Formulation: The final solution should be clear and free of precipitation. Prepare the formulation fresh daily before administration.
For Intravenous Formulation: The solubility of this compound in common intravenous vehicles (e.g., saline, PBS, dextrose solutions) should be determined empirically. A common starting approach for hydrophobic compounds is to dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it with the aqueous vehicle. The final concentration of the organic solvent should be kept to a minimum (typically <10%) to avoid toxicity.
Administration Protocols
Animal Handling and Care: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or curved with a ball tip for adult mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dosing volume.
-
Properly restrain the mouse to immobilize its head and straighten the path to the esophagus.
-
-
Gavage Needle Measurement:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the calculated volume of the this compound solution.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (e.g., 1 mL insulin (B600854) syringes) with fine-gauge needles (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) or alcohol wipes
Procedure:
-
Animal Preparation:
-
Place the mouse in a restrainer to secure its body while allowing access to the tail.
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins, making them more visible and easier to access.
-
-
Injection Site Preparation:
-
Wipe the tail with 70% ethanol to clean the injection site.
-
-
Injection:
-
Position the needle, with the bevel facing up, parallel to one of the lateral tail veins.
-
Carefully insert the needle into the vein. A slight "flashback" of blood into the hub of the needle may indicate successful entry.
-
Slowly inject the calculated volume of the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection:
-
After injection, gently withdraw the needle and apply light pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Safety Precautions
-
Follow all institutional safety guidelines for handling chemical compounds and working with laboratory animals.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed information on handling, storage, and disposal.
References
Prmt5-IN-41 solubility, stability, and preparation of stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prmt5-IN-41 is a potent and orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its activity is implicated in a wide array of cellular processes, including gene transcription, cell cycle regulation, apoptosis, and DNA damage response. Dysregulation of PRMT5 has been linked to various cancers, making it a compelling target for therapeutic intervention. This document provides detailed information on the solubility, stability, and preparation of stock solutions for this compound to support its use in research and drug development.
Physicochemical and In Vitro Activity Data
A summary of the key physicochemical and in vitro inhibitory activities of this compound is provided below.
| Property | Value | Reference |
| Molecular Weight | 477.39 g/mol | |
| CAS Number | 3034034-32-4 | |
| hERG Inhibition (IC₅₀) | 1.36 µM | |
| Anti-proliferative Activity (IC₅₀) | HCT116 MTAP(-/-): 5.8 µM HCT116 WT: 1291.6 µM |
Solubility
The solubility of this compound in common laboratory solvents has not been extensively published. However, based on data for similar PRMT5 inhibitors, it is anticipated to be highly soluble in dimethyl sulfoxide (B87167) (DMSO). Researchers should perform their own solubility tests to determine the precise solubility in their solvent of choice.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Based on solubility data for other PRMT5 inhibitors such as EPZ015666 (>19.2 mg/mL) and PRMT5-IN-30 (50 mg/mL). |
| Ethanol | Poorly Soluble | Expected to have low solubility in ethanol. |
| Water | Insoluble | Expected to be insoluble in aqueous solutions. For cell-based assays, dilute from a concentrated DMSO stock. |
Stability
Specific stability data for this compound is not currently available. As a general guideline for small molecule inhibitors, proper storage is crucial to maintain compound integrity and activity.
| Condition | Recommendation |
| Solid Form | Store at -20°C for long-term storage. |
| Stock Solution (in DMSO) | Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. This recommendation is based on data for a similar compound, PRMT5-IN-20. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 477.39 g/mol
-
To prepare 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 477.39 g/mol * (1000 mg / 1 g) = 4.77 mg
-
-
Weigh the compound:
-
Carefully weigh out 4.77 mg of this compound and place it in a sterile microcentrifuge tube.
-
-
Add solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Preparation of this compound Stock Solution.
Protocol 2: General Procedure for In Vivo Formulation
For in vivo studies, this compound will likely require a formulation with co-solvents to maintain solubility in an aqueous environment. The following is a general protocol that can be adapted. It is highly recommended to perform a pilot formulation study to ensure the stability and solubility of the compound in the chosen vehicle.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Corn Oil
Example Formulation (for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline vehicle):
-
Start with the calculated volume of the this compound DMSO stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add the saline and mix to achieve the final desired concentration.
Note: Prepare the formulation fresh on the day of the experiment.
Signaling Pathway
This compound exerts its effects by inhibiting PRMT5, which plays a significant role in various signaling pathways, including the AKT pathway. PRMT5-mediated methylation of AKT is a crucial step for its activation. Inhibition of PRMT5 by this compound is expected to decrease AKT methylation, leading to reduced AKT phosphorylation and subsequent downstream signaling, which can impact cell proliferation, survival, and migration.[1][2][3][4][5]
Inhibition of AKT Pathway by this compound.
Disclaimer
The information provided in this document is for research purposes only. The solubility and stability data for this compound are based on estimations from similar compounds and should be experimentally verified by the end-user. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. PRMT5-IN-1 HCl I CAS#: I protein arginine methyltransferase 5 (PRMT5) inhibitor I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Assessing the Activity of the PRMT5 Inhibitor, Prmt5-IN-41
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is a key regulatory mechanism in numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[3][4][5] It is important to clarify that PRMT5 is a methyltransferase , not a kinase; therefore, its enzymatic activity is measured using methyltransferase assays that track the transfer of a methyl group from its cofactor S-adenosylmethionine (SAM) to a substrate.
Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a significant therapeutic target in oncology.[2][6] Prmt5-IN-41 is a potent and orally active inhibitor of PRMT5.[7] These application notes provide detailed protocols for assessing the inhibitory activity of this compound against PRMT5 using both in vitro biochemical methods and cell-based assays.
PRMT5 Signaling and Inhibition
PRMT5, typically in a complex with MEP50 (Methylosome Protein 50), utilizes SAM as a methyl donor to symmetrically dimethylate arginine residues on its target substrates.[8][9] This methylation can alter the substrate's function, leading to changes in gene expression and other cellular outcomes. Inhibitors like this compound block this process, thereby preventing the methylation of PRMT5 substrates.
Application Notes: Assay Selection
Several methods are available to measure the inhibitory effect of compounds on PRMT5 activity. The choice of assay depends on the specific research question, desired throughput, and available resources.
-
In Vitro Biochemical Assays: These assays use purified, recombinant PRMT5 enzyme and a specific substrate (often a peptide derived from a known target like Histone H4). They are ideal for determining direct enzyme inhibition and calculating potency (e.g., IC50 values). Common formats include:
-
Radiometric Assays: Quantify the transfer of a radiolabeled methyl group from [³H]-SAM to a substrate. This is a highly sensitive and direct method.[10]
-
Chemiluminescent/ELISA-based Assays: Employ an antibody that specifically recognizes the symmetrically dimethylated arginine on the substrate.[11][12] This format avoids radioactivity and is suitable for high-throughput screening (HTS).
-
Fluorescence-based (AptaFluor) Assays: Measure the accumulation of the reaction byproduct S-adenosylhomocysteine (SAH) using an SAH-selective RNA aptamer (riboswitch).[13]
-
Homogeneous Time-Resolved Fluorescence (HTRF) / AlphaLISA® Assays: No-wash immunoassays that use fluorescence resonance energy transfer or singlet oxygen transfer between donor and acceptor beads brought into proximity by the methylation event.[14] These are well-suited for HTS.
-
-
Cell-Based Assays: These assays measure the effect of the inhibitor on PRMT5 activity within a cellular context, providing insights into cell permeability, target engagement, and downstream functional consequences.
-
Western Blot Analysis: The most direct way to assess cellular activity is to treat cells with the inhibitor and measure the methylation status of a known endogenous PRMT5 substrate, such as SmBB' or SmD1/3, using a specific antibody.[8][15]
-
NanoBRET™ Target Engagement Assay: A live-cell assay that quantifies the binding affinity of an inhibitor to PRMT5 using bioluminescence resonance energy transfer (BRET).[16][17]
-
Cell Viability/Proliferation Assays: These assays measure the downstream effect of PRMT5 inhibition on cell growth and are used to determine cellular potency (e.g., GI50 or IC50 values).[7][18]
-
Experimental Protocols
Protocol 1: In Vitro PRMT5 Chemiluminescent Assay
This protocol is designed to determine the IC50 value of this compound by measuring its ability to inhibit the methylation of a Histone H4 peptide by recombinant PRMT5/MEP50 enzyme.
Workflow Diagram:
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound
-
PRMT5 Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Primary Antibody: Anti-symmetric di-methyl Arginine H4-R3
-
Secondary Antibody: HRP-labeled anti-Rabbit IgG
-
Chemiluminescent HRP substrate
-
White, opaque 96-well microplate (pre-coated with substrate or high-binding capacity)
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in PRMT5 Assay Buffer. A typical final concentration range for the assay would be 1 nM to 100 µM. Include a "no inhibitor" (DMSO vehicle) control.
-
Enzyme and Inhibitor Incubation: To the wells of the 96-well plate, add 25 µL of diluted this compound or vehicle control. Add 25 µL of diluted PRMT5/MEP50 enzyme solution.
-
Incubate: Gently mix and incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a master mix containing the H4 peptide substrate and SAM in PRMT5 Assay Buffer. Add 50 µL of this master mix to each well to start the reaction. Final concentrations should be optimized, but typical values are 5 µM H4 peptide and 5 µM SAM.[13]
-
Enzymatic Reaction: Incubate the plate for 1 hour at 30°C.
-
Detection:
-
Wash the plate 3 times with a wash buffer (e.g., TBS-T).
-
Add 100 µL of the diluted primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3 times.
-
Add 100 µL of the diluted HRP-labeled secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
-
Signal Generation: Add 100 µL of the chemiluminescent HRP substrate to each well.
-
Measurement: Immediately read the luminescence on a microplate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Western Blot Assay for PRMT5 Inhibition
This protocol assesses the ability of this compound to inhibit PRMT5 activity in cultured cells by measuring the methylation level of an endogenous substrate.
Workflow Diagram:
Materials:
-
Cancer cell line known to be sensitive to PRMT5 inhibition (e.g., HCT116 MTAP-/-)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary Antibodies: Anti-symmetric di-methyl SmBB' (or other PRMT5 substrate), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence
Procedure:
-
Cell Culture: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Use DMSO as a vehicle control.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane 3 times with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBS-T.
-
-
Signal Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Re-probe the blot with a loading control antibody. Quantify the band intensities for the methylated substrate and normalize to the loading control. A dose-dependent decrease in the methylated substrate signal indicates cellular PRMT5 inhibition.[8]
Data Presentation: Inhibitor Potency
The following table summarizes quantitative data for this compound and other common PRMT5 inhibitors for comparison.
| Inhibitor | Assay Type | Cell Line / Enzyme | IC50 Value | Reference |
| This compound | Anti-proliferation | HCT116 MTAP(-/-) | 5.8 nM | [7] |
| This compound | Anti-proliferation | HCT116 WT | 1291.6 nM | [7] |
| This compound | Ion Channel | hERG | 1.36 µM | [7] |
| EPZ015666 | Enzymatic (FlashPlate) | PRMT5/MEP50 | 19 nM | [10] |
| GSK591 | Cell-based (SmBB' methylation) | MCF7 | Dose-dependent decrease | [8] |
| Compound 17 | Anti-proliferation | LNCaP | 430 nM | [9] |
| AMI-1 | Anti-proliferation | A549 | ~10 µM (at 48h) | [19] |
| 3039-0164 | Enzymatic (AlphaLISA) | PRMT5 | 63 µM | [20] |
Note: IC50 values are highly dependent on experimental conditions, including substrate/cofactor concentrations, enzyme concentration, and incubation times. Values should be compared with caution.
References
- 1. researchgate.net [researchgate.net]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. amsbio.com [amsbio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NanoBRET® TE PRMT5 Assay [promega.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-41 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive therapeutic target. Prmt5-IN-41 is a potent and orally active inhibitor of PRMT5. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) and subsequent validation assays to identify and characterize PRMT5 inhibitors.
Quantitative Data for this compound
The following table summarizes the reported in vitro and in vivo activity of this compound.
| Parameter | Cell Line / Condition | Value | Reference |
| Anti-proliferative Activity (IC50) | HCT116 MTAP(-/-) | 5.8 µM | [1] |
| HCT116 WT | 1291.6 µM | [1] | |
| hERG Ion Channel Inhibition (IC50) | N/A | 1.36 µM | [1] |
| Oral Bioavailability (F) | ICR mice | 77.5% | [1] |
| Half-life (T1/2) | ICR mice (3 mg/kg, i.v.) | 4.5 h | [1] |
| ICR mice (10 mg/kg, p.o.) | 3.34 h | [1] |
Signaling Pathways Involving PRMT5
PRMT5 is a key regulator of several signaling pathways implicated in cancer cell proliferation, survival, and differentiation. Inhibition of PRMT5 with this compound is expected to modulate these pathways.
Experimental Protocols
High-Throughput Screening (HTS) for PRMT5 Inhibitors using AlphaLISA Assay
This protocol outlines a biochemical assay for screening compound libraries to identify inhibitors of PRMT5 methyltransferase activity. The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology is a sensitive and robust method for HTS.
Materials:
-
Recombinant PRMT5/MEP50 complex
-
Biotinylated Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound or other test compounds
-
AlphaLISA anti-methyl-Histone H4 Arginine 3 (H4R3me2s) Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well white microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and library compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound solution to the 384-well assay plates.
-
Enzyme and Substrate Addition: Prepare a master mix containing PRMT5/MEP50 enzyme and biotinylated H4 peptide substrate in AlphaLISA assay buffer. Dispense into the assay plates containing the compounds.
-
Reaction Initiation: Prepare a solution of SAM in assay buffer and add it to the wells to start the enzymatic reaction.
-
Enzymatic Reaction Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow for histone methylation.
-
Detection Mix Addition: Prepare a detection mixture containing the AlphaLISA Acceptor beads and add it to the wells. Incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add the Streptavidin-coated Donor beads to all wells. To avoid light exposure, this step should be performed under subdued lighting.
-
Final Incubation: Incubate the plates for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plates on an Alpha-enabled microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to DMSO controls. For active compounds, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTS-based)
This protocol is to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 WT)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested 10-point dose-response curve could range from 1 nM to 100 µM. Add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Target Engagement and Downstream Effects
This protocol is for confirming the inhibition of PRMT5 activity in cells by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins, such as histone H4 (H4R3me2s), and assessing the impact on downstream signaling proteins.
Materials:
-
Cell lysates from this compound-treated and vehicle-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4R3me2s, anti-PRMT5, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24-72 hours). Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H4R3me2s) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein methylation and expression levels.
References
Application Note: Assessing RNA Splicing Alterations Induced by the PRMT5 Inhibitor, Prmt5-IN-41
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for evaluating the effects of Prmt5-IN-41, a potent and orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), on pre-mRNA splicing.[1] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a key role in gene transcription, DNA damage repair, and RNA splicing.[2][3] Dysregulation of PRMT5 is implicated in various cancers, making it a significant therapeutic target.[3][4] Inhibition of PRMT5 disrupts the assembly of the spliceosome, leading to global changes in alternative splicing.[3][5] This protocol outlines methods for cell treatment, RNA extraction, and analysis of splicing events using both endpoint RT-PCR and comprehensive RNA sequencing.
Introduction to PRMT5 and RNA Splicing
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II methyltransferase that symmetrically dimethylates arginine residues on proteins.[3] A primary function of PRMT5 is the methylation of spliceosomal proteins, such as Sm proteins (SNRPB, SNRPD1, SNRPD3), which is essential for the proper assembly and function of the spliceosome.[5][6] The spliceosome is the cellular machinery responsible for removing introns from pre-mRNA to generate mature mRNA.
Inhibition of PRMT5's methyltransferase activity leads to defects in spliceosome assembly, causing widespread alterations in pre-mRNA splicing.[7] These alterations can include exon skipping, intron retention, and the use of alternative splice sites.[3] Such splicing changes can result in the production of non-functional proteins or transcripts targeted for degradation, ultimately affecting cancer cell survival and proliferation.[8] For instance, PRMT5 inhibition has been shown to induce alternative splicing of the MDM4 gene, which can activate the p53 tumor suppressor pathway.[9] Therefore, assessing the impact of PRMT5 inhibitors like this compound on RNA splicing is crucial for understanding their mechanism of action and therapeutic potential.
Experimental Protocols
This section details the necessary protocols to assess the effects of this compound on RNA splicing in a cancer cell line model.
Cell Culture and this compound Treatment
Objective: To treat cancer cells with this compound to induce changes in RNA splicing.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7, or a relevant lymphoma cell line)[1][10]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)[1]
-
Tissue culture plates (6-well or 10 cm dishes)
-
DMSO (vehicle control)
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For HCT116 cells, a typical density is 2.5 x 10^5 cells per well.
-
Cell Adherence: Allow cells to adhere by incubating overnight under standard conditions (37°C, 5% CO2).
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is based on its known IC50 values (e.g., for HCT116 MTAP-/- cells, the IC50 is 5.8 nM).[1] A typical dose-response experiment might use concentrations from 1 nM to 1 µM.
-
Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle. Incubate for a specified duration, typically 48 to 72 hours, to allow for changes in splicing and transcript levels.[11]
-
Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.
RNA Extraction and Quality Control
Objective: To isolate high-quality total RNA from treated and control cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
PBS (phosphate-buffered saline)
-
β-mercaptoethanol
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
Protocol:
-
Lyse the cells directly in the culture plate according to the manufacturer's protocol for the RNA extraction kit.
-
Homogenize the lysate.
-
Proceed with the RNA purification steps as outlined in the kit's manual.
-
Elute the RNA in nuclease-free water.
-
Quality Control:
-
Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. Aim for ratios of ~2.0.
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value ≥ 8 is recommended for downstream applications like RNA sequencing.
-
Analysis of Specific Splicing Events by Endpoint RT-PCR
Objective: To analyze specific, known alternative splicing events affected by PRMT5 inhibition (e.g., exon skipping in MDM4 or intron retention in PNKP).[8][9]
Materials:
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Taq DNA polymerase
-
PCR tubes and thermal cycler
-
Primers flanking the alternative splicing event of interest[12]
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel imaging system
Protocol:
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification:
-
Design primers that flank the exon(s) subject to alternative splicing. This allows for the amplification of both the included and skipped isoforms in the same reaction.[13]
-
Set up a PCR reaction with the synthesized cDNA as a template.
-
Use a thermal cycler program with an appropriate annealing temperature for the primers and a sufficient number of cycles (e.g., 30-35 cycles).
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2-3% agarose gel to separate the different-sized amplicons corresponding to the splice variants.[13]
-
Visualize the bands using a gel documentation system. The larger band typically represents the isoform with the exon included, while the smaller band represents the skipped isoform.[13]
-
-
Quantification:
-
Measure the intensity of each band using image analysis software (e.g., ImageJ).
-
Calculate the Percent Spliced In (PSI) or Inclusion Ratio using the formula: PSI = (Intensity of Inclusion Isoform) / (Intensity of Inclusion Isoform + Intensity of Exclusion Isoform) * 100.[14]
-
Global Splicing Analysis by RNA Sequencing (RNA-seq)
Objective: To obtain a comprehensive, genome-wide view of splicing changes induced by this compound.
Protocol:
-
Library Preparation: Prepare RNA-seq libraries from high-quality total RNA (RIN ≥ 8) using a kit that maintains strand information (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of paired-end reads (e.g., 50 million reads per sample).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Splicing Analysis: Use specialized software to identify and quantify alternative splicing events. Tools like rMATS or SpliceWiz can detect differential splicing events (e.g., skipped exons, retained introns) between this compound-treated and control samples.[9][15]
-
Interpretation: Analyze the output to identify genes with significant splicing changes (FDR < 0.05).[9] Perform gene ontology (GO) and pathway analysis on this gene set to understand the biological processes affected by PRMT5 inhibition.[14]
-
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Genotype | IC50 (nM) | Reference |
|---|---|---|---|
| HCT116 | MTAP-/- | 5.8 | [1] |
| HCT116 | WT | 1291.6 |[1] |
Table 2: Example Results of RT-PCR Splicing Analysis for MDM4 Exon 6
| Treatment Group | Inclusion Isoform (Band Intensity) | Exclusion Isoform (Band Intensity) | Percent Spliced In (PSI) |
|---|---|---|---|
| Vehicle (DMSO) | 1500 | 300 | 83.3% |
| 10 nM this compound | 800 | 1200 | 40.0% |
| 100 nM this compound| 200 | 1800 | 10.0% |
Table 3: Summary of RNA-Seq Differential Splicing Analysis
| Splicing Event Type | Number of Significant Events (FDR < 0.05) | Top Affected Gene Pathways |
|---|---|---|
| Skipped Exon (SE) | 1,250 | Cell Cycle Regulation, DNA Damage Response |
| Retained Intron (RI) | 875 | RNA Processing, Spliceosome Assembly |
| Alternative 5' SS | 310 | Gene Expression, Signal Transduction |
| Alternative 3' SS | 420 | Apoptosis, Cellular Metabolism |
Visualizations
Diagrams created using DOT language to illustrate key pathways and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PRMT5: splicing up tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Prmt5-IN-41 Effects on Histone Methylation via ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the effects of Prmt5-IN-41, a potent and orally active PRMT5 inhibitor, on histone methylation.[1] Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on various proteins, including histones.[2] A key substrate of PRMT5 is histone H4 at arginine 3 (H4R3), and the resulting symmetric dimethylation (H4R3me2s) is predominantly associated with transcriptional repression.[3][4]
Understanding how this compound modulates the epigenetic landscape through its impact on H4R3me2s and other potential histone marks is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Introduction to PRMT5 and Histone Methylation
PRMT5 is a critical regulator of numerous cellular processes, including gene expression, RNA splicing, and the DNA damage response.[5][6] It functions as a type II arginine methyltransferase, catalyzing the symmetric dimethylation of arginine residues.[7] Within the context of chromatin, PRMT5-mediated methylation of histones, such as H2A, H3, and H4, plays a significant role in modulating chromatin structure and gene transcription.[5][7] The symmetric dimethylation of H4R3 (H4R3me2s) is a well-established repressive mark that has been linked to gene silencing.[3][8] Dysregulation of PRMT5 activity is implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[2][9]
This compound is a small molecule inhibitor designed to specifically block the enzymatic activity of PRMT5.[1][2] By inhibiting PRMT5, this compound is expected to decrease the levels of symmetric arginine dimethylation on its substrates, including histones. This alteration in histone methylation patterns can lead to changes in gene expression and cellular phenotype.
Key Experimental Considerations
Successful ChIP-seq analysis of histone modifications requires careful optimization of several experimental parameters.
| Parameter | Recommendation | Rationale |
| Cell Number | 1 x 10^6 to 5 x 10^7 cells per immunoprecipitation | Ensures sufficient chromatin for successful immunoprecipitation and library preparation. The optimal number can vary based on cell type and the abundance of the target histone modification.[10] |
| Antibody Selection | High-quality, ChIP-grade antibody specific for H4R3me2s | The specificity and efficiency of the antibody are critical for the success of the ChIP experiment. |
| Crosslinking | 1% formaldehyde (B43269) for 10 minutes at room temperature | Covalently links proteins to DNA, preserving the in vivo protein-DNA interactions.[11][12] |
| Chromatin Fragmentation | Sonication or enzymatic digestion (e.g., MNase) to obtain fragments of 200-600 bp | Proper fragmentation is crucial for high-resolution mapping of binding sites.[11][13] |
| Controls | Input DNA, Mock IP (no antibody), and/or Nonspecific IP (e.g., IgG) | Essential for assessing the enrichment of the target histone mark and for identifying background noise. |
| Sequencing Depth | 20-40 million reads per sample | Sufficient read depth is necessary to achieve adequate genome-wide coverage and for robust peak calling.[14] |
Signaling Pathway of PRMT5 Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in the context of histone methylation.
Detailed ChIP-seq Protocol
This protocol outlines the key steps for performing a ChIP-seq experiment to assess the genome-wide changes in H4R3me2s marks following treatment with this compound.
I. Cell Culture and Treatment
-
Culture cells of interest to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
II. Crosslinking and Cell Lysis
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to crosslink proteins to DNA.[11]
-
Incubate for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest the cells, wash with ice-cold PBS, and lyse the cells to isolate the nuclei.
III. Chromatin Fragmentation
-
Resuspend the nuclear pellet in a suitable lysis buffer.
-
Fragment the chromatin to an average size of 200-600 bp using either sonication or enzymatic digestion with Micrococcal Nuclease (MNase).
-
Verify the fragmentation efficiency by running a small aliquot of the sheared chromatin on an agarose (B213101) gel.
IV. Immunoprecipitation
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with a specific antibody against H4R3me2s or a control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specifically bound proteins and DNA.
V. Elution and Reverse Crosslinking
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA crosslinks by incubating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
VI. DNA Purification
-
Purify the DNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation or by using a commercial DNA purification kit.
VII. Library Preparation and Sequencing
-
Prepare a sequencing library from the purified ChIP DNA and input DNA samples.[10] This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to enrich for the library fragments.
-
Sequence the prepared libraries on a next-generation sequencing platform.[15]
VIII. Data Analysis
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome.
-
Perform peak calling to identify regions of H4R3me2s enrichment.
-
Perform differential binding analysis to identify regions with significant changes in H4R3me2s levels between this compound-treated and control samples.
-
Annotate the identified peaks to nearby genes and perform functional enrichment analysis.
Experimental Workflow Diagram
The following diagram provides a visual representation of the ChIP-seq experimental workflow.
Expected Outcomes and Data Interpretation
Treatment with this compound is expected to lead to a global reduction in H4R3me2s levels.[16] The ChIP-seq data should reflect this decrease, with fewer and/or smaller peaks in the this compound-treated samples compared to the vehicle-treated controls. Differential binding analysis will identify specific genomic loci where H4R3me2s is significantly depleted.
| Data Type | This compound Treatment | Vehicle Control | Expected Observation |
| Global H4R3me2s Levels | Decreased | Baseline | Overall reduction in H4R3me2s signal across the genome. |
| Peak Number | Reduced | Higher | Fewer identified regions of significant H4R3me2s enrichment. |
| Peak Intensity | Lower | Higher | Reduced signal intensity within identified H4R3me2s peaks. |
| Gene Expression (correlative) | Potential for increased expression at loci with decreased H4R3me2s | Baseline | Genes associated with depleted H4R3me2s marks may show increased transcription, as H4R3me2s is a repressive mark. |
By correlating the changes in H4R3me2s with gene expression data (e.g., from RNA-seq), researchers can gain insights into the functional consequences of PRMT5 inhibition. This integrated approach will help to identify the genes and pathways that are regulated by PRMT5-mediated histone methylation and are affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5-mediated histone H4 arginine-3 symmetrical dimethylation marks chromatin at G + C-rich regions of the mouse genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylation of Histone H3 and H4 by PRMT5 Regulates Ribosomal RNA Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. portlandpress.com [portlandpress.com]
- 13. cd-genomics.com [cd-genomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 16. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PRMT5-IN-41 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the PRMT5 inhibitor, Prmt5-IN-41. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments and to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is PRMT5 and why is it a target in drug development?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification is crucial for the regulation of gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, including lymphoma, leukemia, breast, and lung cancer, making it a compelling therapeutic target.[3][4][5]
Q2: How does this compound work?
This compound is a potent and orally active small molecule inhibitor of PRMT5.[6] Like other PRMT5 inhibitors, it is designed to block the enzymatic activity of the PRMT5/MEP50 complex.[7] Most PRMT5 inhibitors are competitive with the methyl donor S-adenosylmethionine (SAM), binding to the active site of PRMT5 and preventing the transfer of a methyl group to its substrates.[3][7] This inhibition leads to a global reduction in symmetric dimethylarginine (SDMA) levels on target proteins.[7]
Q3: What are the key signaling pathways regulated by PRMT5?
PRMT5 is involved in the regulation of several key signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.[8][9][10] These include:
-
Growth Factor Signaling: PRMT5 can methylate growth factor receptors like EGFR, which can modulate downstream pathways such as the ERK1/2 and PI3K/AKT cascades.[1][8][10][11]
-
NF-κB Signaling: PRMT5 can directly methylate the p65 subunit of NF-κB, leading to its activation and promoting tumorigenesis.[8][10]
-
WNT/β-catenin Signaling: PRMT5 can stimulate WNT/β-catenin signaling by epigenetically silencing pathway antagonists.[12]
-
PI3K/AKT/mTOR Signaling: PRMT5 expression is correlated with AKT function, and its depletion can lead to a decrease in AKT activity.[9][13]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Line Variability | Different cell lines exhibit varying sensitivity to PRMT5 inhibition. This can be due to factors like the presence of MTAP gene deletion, which sensitizes cells to PRMT5 inhibitors.[14][15][16] ▸ Confirm the MTAP status of your cell lines. ▸ Use a known sensitive cell line (e.g., MTAP-deleted) as a positive control. |
| Inhibitor Solubility and Stability | This compound, like many small molecules, may have limited solubility in aqueous solutions.[17] ▸ Prepare fresh stock solutions in a suitable solvent like DMSO. ▸ Ensure the inhibitor is fully dissolved before diluting into the assay medium and observe for any precipitation.[17] ▸ Store stock solutions appropriately (-80°C for long-term).[18] |
| Assay Duration | The effects of PRMT5 inhibition on cell viability may take time to manifest, as they often involve changes in gene expression and protein function.[18] ▸ Conduct a time-course experiment (e.g., 72, 96, 120, or 144 hours) to determine the optimal incubation time for your cell line.[4][7] |
| Cell Seeding Density | Cell density can influence growth rates and drug sensitivity. ▸ Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
Issue 2: Weak or no effect in cell-based assays despite potent biochemical activity.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | The compound may not be efficiently entering the cells.[17] ▸ If possible, determine the intracellular concentration of this compound. ▸ Compare with a well-characterized, cell-permeable PRMT5 inhibitor as a positive control.[18] |
| Drug Efflux | The compound may be actively transported out of the cells by efflux pumps like MDR1.[15] ▸ Test for synergy with known efflux pump inhibitors. |
| Compound Metabolism | The inhibitor may be rapidly metabolized by the cells into an inactive form.[17] ▸ Consider using a metabolically more stable analog if available. |
Issue 3: High background or inconsistent results in Western blots for SDMA.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Antibody Specificity | The primary antibody for symmetric dimethylarginine (SDMA) may have low specificity or high background. ▸ Use a well-validated SDMA antibody. ▸ Optimize antibody dilution and blocking conditions. |
| Insufficient Inhibition | The concentration or duration of this compound treatment may be insufficient to see a significant reduction in SDMA levels. ▸ Perform a dose-response and time-course experiment to determine the optimal conditions for SDMA reduction. |
| Loading Controls | Inconsistent protein loading can lead to variability. ▸ Normalize the SDMA signal to a loading control (e.g., β-actin, GAPDH) or to the total protein level of the substrate being analyzed (e.g., total SmD3).[18] |
Quantitative Data Summary
The following table summarizes publicly available IC50 data for this compound and other representative PRMT5 inhibitors in various cell lines. This data can serve as a reference for designing experiments.
| Inhibitor | Cell Line | MTAP Status | Assay Type | IC50 |
| This compound | HCT116 | MTAP(-/-) | Anti-proliferative | 5.8 nM[6] |
| This compound | HCT116 | WT | Anti-proliferative | 1291.6 nM[6] |
| MRTX1719 | HCT116 | MTAP del | Cell Viability (10-day) | 12 nM[19] |
| MRTX1719 | HCT116 | WT | Cell Viability (10-day) | 890 nM[19] |
| AZ14209703 | RT4 (Bladder Cancer) | MTAP-deficient | Cell Viability (10-day) | 100 nM[16] |
| AZ14209703 | UMUC-3 (Bladder Cancer) | MTAP-deficient | Cell Viability (10-day) | 260 nM[16] |
| AZ14209703 | 5637 (Bladder Cancer) | MTAP-proficient | Cell Viability (10-day) | 2.24 µM[16] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining the cytotoxic effects of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[7]
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Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[7] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[7] Add 100 µL of the diluted inhibitor or vehicle to the appropriate wells.[7]
-
Incubation: Incubate the plate for the desired time period (e.g., 72-144 hours).[7]
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MTT/MTS Addition: Add 20 µL of MTS reagent or 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[4][7][17]
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Absorbance Measurement: If using MTT, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[4] Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.[4][7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value using appropriate software.[4]
Western Blot Analysis for SDMA
This protocol is for detecting changes in symmetric dimethylarginine levels.
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. Harvest cells and lyse them in RIPA buffer on ice.[4][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4][7]
-
Sample Preparation and SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4][7]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7] Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[7][17]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7] Apply a chemiluminescent substrate and visualize the protein bands using a digital imager.[7]
-
Normalization: Quantify band intensities and normalize to a loading control (e.g., β-actin) or a total protein stain.[7]
Immunoprecipitation (IP) of PRMT5
This protocol is for isolating PRMT5 and its interacting partners.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing IP lysis buffer.[20]
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[20]
-
Immunoprecipitation: Add an anti-PRMT5 antibody or an isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[20]
-
Complex Capture: Add equilibrated protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C to capture the immunocomplexes.[20]
-
Washing: Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.[20]
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Elution: Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer for subsequent Western blot analysis.[20]
Visualizations
Caption: PRMT5 signaling pathways and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. onclive.com [onclive.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cell-stress.com [cell-stress.com]
- 11. mdpi.com [mdpi.com]
- 12. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
How to address Prmt5-IN-41 solubility issues in aqueous buffers
Welcome to the technical support center for Prmt5-IN-41. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility issues with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous experimental buffer. What is the first step?
A1: It is common for small molecule inhibitors like this compound to have low solubility in aqueous solutions. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its effectiveness in dissolving a wide range of organic compounds.[1] This stock solution can then be diluted into your aqueous buffer for your experiment. It is important to ensure the final concentration of the organic solvent is minimal (typically less than 0.5% v/v) to avoid impacting your biological system.[1]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
A2: Precipitation upon dilution is a common issue and indicates that the aqueous solubility limit of this compound is being exceeded. The following troubleshooting guide provides a systematic approach to address this.
Q3: Can the pH of my buffer affect the solubility of this compound?
A3: Yes, the pH of the aqueous buffer can significantly impact the solubility of compounds with ionizable groups.[1] For acidic compounds, solubility tends to increase at a higher pH (above their pKa), while for basic compounds, solubility is generally better at a lower pH (below their pKa).[1]
Q4: Are there other solvents I can use to prepare my stock solution?
A4: Besides DMSO, other organic solvents such as ethanol (B145695), methanol, and dimethylformamide (DMF) can be used to prepare stock solutions.[1] The ideal solvent will depend on the specific properties of this compound and the tolerance of your experimental setup to that solvent.
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to resolving solubility challenges with this compound.
Tier 1: Optimizing the Stock Solution and Dilution
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Initial Dissolution: Ensure the compound is fully dissolved in the organic solvent. Gentle warming (e.g., 37°C) and vortexing or sonication can help.[2][3]
-
Visual Inspection: Before use, visually inspect the stock solution to ensure there is no precipitate.
-
Slow Dilution: When diluting the stock solution into the aqueous buffer, add it dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Tier 2: Modifying the Aqueous Buffer
If precipitation persists, modifying the aqueous buffer may be necessary.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can improve solubility.[1] It is advisable to determine the pH-solubility profile of your compound.
-
Co-solvents: Introducing a co-solvent into the final aqueous medium can enhance solubility.[1] Common co-solvents include ethanol and polyethylene (B3416737) glycol (PEG).
-
Solubilizing Excipients: The use of solubilizing agents such as surfactants (e.g., Tween 80) or cyclodextrins can also increase the apparent solubility of a compound.
The following diagram outlines a troubleshooting workflow for addressing solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution.
-
Weigh the calculated amount of the inhibitor and place it into a vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C for 5-10 minutes and vortex again.[2]
-
Sonication for 5-10 minutes can also be used to facilitate dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Data Presentation
The following table can be used to document the solubility of this compound under different experimental conditions.
| Buffer System | pH | Co-solvent (% v/v) | Temperature (°C) | Maximum Soluble Concentration (µM) | Observations |
| PBS | 7.4 | None | 25 | ||
| PBS | 7.4 | 0.5% DMSO | 25 | ||
| Tris-HCl | 8.0 | 0.5% DMSO | 25 | ||
| Acetate | 5.0 | 0.5% DMSO | 25 | ||
| PBS | 7.4 | 1% Ethanol | 25 |
PRMT5 Signaling Pathway
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage response.[4] PRMT5 has been shown to interact with and modulate several key signaling pathways implicated in cancer, such as the ERK1/2, PI3K/AKT, and WNT/β-catenin pathways.[5][6]
The diagram below illustrates the central role of PRMT5 in cellular signaling.
Caption: PRMT5 signaling pathways and cellular functions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes after Prmt5-IN-41 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected phenotypes following treatment with Prmt5-IN-41.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3][4] This post-translational modification plays a significant role in regulating various cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[2][3][5] By inhibiting the methyltransferase activity of the PRMT5:MEP50 complex, this compound is expected to modulate these cellular pathways.[3]
Q2: What are the expected on-target effects of this compound treatment?
Based on the function of PRMT5, inhibition by this compound is expected to lead to:
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Alterations in gene expression profiles.
-
Defects in RNA splicing.
-
Induction of cell cycle arrest and apoptosis.[6]
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Sensitization of tumor cells to DNA damaging agents.[7]
Q3: What are the known on-target toxicities associated with PRMT5 inhibition?
PRMT5 is essential for the function of normal, highly proliferative tissues. Therefore, on-target inhibition of PRMT5 may lead to toxicities in tissues such as the bone marrow and gastrointestinal tract. Common adverse effects observed with PRMT5 inhibitors in clinical trials include anemia, thrombocytopenia, and nausea.[2][7]
Q4: I am observing a phenotype inconsistent with the known functions of PRMT5. What could be the cause?
Observing a phenotype that is inconsistent with the known functions of PRMT5 could be due to several factors, including off-target effects of this compound, issues with experimental setup, or cell-line-specific responses.[2][3] It is crucial to systematically troubleshoot to distinguish between on-target and off-target effects.
Q5: Are there any known off-target activities of this compound?
Yes, this compound has been shown to inhibit the hERG ion channel with an IC50 value of 1.36 µM.[1] It is also possible that at higher concentrations, it may exhibit broader methyltransferase inhibition or interact with other cellular targets.[8]
Troubleshooting Guide: Interpreting Unexpected Phenotypes
This guide provides a structured approach to troubleshooting unexpected experimental outcomes after this compound treatment.
Problem 1: No or weaker-than-expected effect observed in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | Determine the cell permeability of this compound in your specific cell line. Low permeability will result in a lower intracellular concentration of the inhibitor.[9] |
| Insufficient Incubation Time | The duration of inhibitor treatment may not be sufficient to observe a cellular effect. Conduct a time-course experiment to determine the optimal treatment duration.[3][9] |
| Inhibitor Instability/Solubility | This compound may have limited solubility in aqueous solutions. Prepare fresh stock solutions in a suitable solvent like DMSO and ensure complete dissolution before diluting into your assay buffer. Visually inspect for any precipitation.[9] Store stock solutions appropriately to prevent degradation.[3] |
| Cell Line Insensitivity | Some cell lines may be less dependent on PRMT5 activity for survival. Confirm PRMT5 expression in your cell line using Western blot or qPCR. Consider using a positive control cell line known to be sensitive to PRMT5 inhibition.[3] |
| Reagent Quality | Use high-quality, fresh reagents, including the PRMT5 enzyme, substrate, and co-factor (S-adenosylmethionine - SAM) for biochemical assays.[9] |
Problem 2: An unexpected phenotype is observed that does not align with known PRMT5 functions.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | This is a primary concern when unexpected phenotypes arise. A systematic approach is needed to identify potential off-target interactions. |
| High Compound Concentration | Using too high a concentration of this compound can lead to off-target effects. Perform a dose-response experiment to determine the lowest effective concentration.[3] |
| Cellular Context | The effects of PRMT5 inhibition can be highly specific to the cell type. Characterize the key pathways regulated by PRMT5 in your experimental system.[3] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 |
| PRMT5 | Anti-proliferative activity in HCT116 MTAP(-/-) cells | 5.8 nM |
| PRMT5 | Anti-proliferative activity in HCT116 WT cells | 1291.6 nM |
| hERG ion channel | - | 1.36 µM |
| Data sourced from MedchemExpress.[1] |
Table 2: General Reference IC50 Values for Other PRMT5 Inhibitors
| Inhibitor | Cell Line | IC50 Range (nM) |
| PRT382 | Mantle Cell Lymphoma Lines | 44.8 - 1905.5 |
| Data for PRT382 sourced from a study on Mantle Cell Lymphoma.[10] |
Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA) to Confirm On-Target Activity
Objective: To measure the levels of SDMA on known PRMT5 substrates (e.g., Histone H4 at Arginine 3) to confirm that this compound is engaging its target.[2]
Methodology:
-
Cell Lysis: Treat cells with this compound or vehicle control (DMSO) for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[3]
Protocol 2: Kinase Profiling Assay to Identify Off-Target Interactions
Objective: To screen this compound against a broad panel of kinases to identify potential off-target kinase interactions.[2]
Methodology:
-
Assay Setup: Use a panel of purified, active kinases.
-
Reaction Mixture: In a multi-well plate, combine each kinase with a suitable substrate (often a generic substrate like myelin basic protein) and ATP (spiked with γ-³²P-ATP) in a kinase buffer.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction wells. Include a vehicle control (DMSO).
-
Reaction Incubation: Allow the reactions to proceed for a set time at a controlled temperature (e.g., 60 minutes at 30°C).[2]
-
Reaction Termination and Quantification: Stop the reactions and quantify the amount of incorporated radiolabel into the substrate using a scintillation counter or filter-binding assay.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of this compound and determine the IC50 values.[2]
Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
Caption: Decision tree to differentiate on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-41 cytotoxicity and how to determine the optimal dose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cytotoxicity of PRMT5-IN-41 and how to determine its optimal dose for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is vital for the regulation of gene expression, RNA splicing, signal transduction, and the DNA damage response.[2][3] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it a significant therapeutic target.[2] PRMT5 inhibitors like this compound typically work by blocking the enzyme's methyltransferase activity.[1][2]
Q2: How does inhibition of PRMT5 by this compound lead to cytotoxicity in cancer cells?
Inhibition of PRMT5 disrupts several critical cellular pathways that are essential for cancer cell survival and proliferation, leading to cytotoxicity through mechanisms such as:
-
Induction of Apoptosis: PRMT5 inhibition has been shown to induce programmed cell death (apoptosis) in cancer cells.[4][5] This can be triggered by the dysregulation of key proteins involved in cell survival and death pathways.[4][6]
-
Cell Cycle Arrest: By inhibiting PRMT5, cell cycle progression can be halted, preventing cancer cells from dividing and proliferating.[4][7][8] This is often due to the altered expression of cell cycle regulatory proteins.[7][8]
-
Aberrant RNA Splicing: PRMT5 is essential for the proper functioning of the spliceosome. Its inhibition can lead to widespread changes in RNA splicing, resulting in non-functional proteins and cellular stress that can trigger cell death.[3]
-
Modulation of Cancer-Related Signaling Pathways: PRMT5 is known to interact with and regulate key oncogenic signaling pathways, including the PI3K/AKT pathway.[6][8] Inhibition of PRMT5 can disrupt these pathways, thereby impeding tumor cell growth and survival.[8]
Q3: What is the IC50 value and why is it important for determining the optimal dose?
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular drug or substance is needed to inhibit a specific biological process by 50%. In the context of this compound, the IC50 value represents the concentration of the inhibitor required to reduce the viability of a cancer cell population by half. Determining the IC50 is a critical first step in assessing the potency of the inhibitor and is essential for designing further experiments.[2] It helps in selecting a range of concentrations to use for investigating the biological effects of the drug.
Q4: How do I determine the optimal dose of this compound for my experiments?
The optimal dose of this compound will vary depending on the cell line and the specific experimental endpoint. A common starting point is to perform a dose-response experiment to determine the IC50 value in your cell line of interest. This typically involves treating the cells with a serial dilution of this compound for a defined period (e.g., 72 or 120 hours) and then measuring cell viability using an assay like the MTT or CellTiter-Glo assay.[2] Based on the IC50 value, you can then select appropriate concentrations for your downstream experiments (e.g., below, at, and above the IC50) to study the dose-dependent effects of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound | Inhibitor Solubility: this compound may have limited solubility in aqueous solutions. | Prepare fresh stock solutions in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into the assay buffer. Visually inspect for any precipitation.[9] |
| Assay Conditions: Variations in pH, temperature, or incubation time can affect enzyme activity and cell growth. | Ensure that the assay buffer pH is consistently maintained and that the incubator temperature is stable. Use consistent incubation times across experiments.[9] | |
| Reagent Quality: Degradation of the inhibitor or other reagents can lead to variability. | Store this compound and other critical reagents according to the manufacturer's instructions. Prepare fresh working dilutions for each experiment.[9] | |
| This compound shows potent biochemical activity but weak or no effect in cell-based assays | Poor Cell Permeability: The compound may not be efficiently entering the cells. | If not known, consider performing a cell permeability assay. Alternatively, try extending the incubation time to allow for greater compound uptake.[9] |
| Efflux by Cellular Transporters: The compound may be actively pumped out of the cells. | Research if your cell line expresses high levels of drug efflux pumps. If so, you may need to use a higher concentration or a different cell line. | |
| Rapid Metabolism: The compound may be quickly broken down by the cells. | Consider shorter incubation times or using a higher initial concentration. | |
| High background in cytotoxicity assay | Media Components: Phenol red or serum in the culture medium can interfere with some viability assays. | When using assays like MTT, it is recommended to use serum-free media during the final incubation step with the reagent.[4] Include a "medium only" background control in your plate layout. |
| Contamination: Bacterial or yeast contamination can affect assay readings. | Regularly check cell cultures for contamination. Ensure aseptic techniques are used throughout the experiment. | |
| Unexpected Cytotoxicity in Vehicle Control (e.g., DMSO) | High DMSO Concentration: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and is consistent across all wells, including the untreated control. |
Data Presentation
In Vitro Anti-proliferative Activity of PRMT5 Inhibitors
The following table summarizes the reported IC50 values for this compound and other well-characterized PRMT5 inhibitors across various cancer cell lines. This data can serve as a reference for designing your own experiments.
| Inhibitor | Cell Line | Cell Type | IC50 (nM) | Incubation Time | Reference |
| This compound | HCT116 (MTAP-/-) | Colorectal Carcinoma | 5.8 | Not Specified | MedChemExpress |
| This compound | HCT116 (WT) | Colorectal Carcinoma | 1,291.6 | Not Specified | MedChemExpress |
| PRT382 | Z-138 | Mantle Cell Lymphoma | < 100 | 9 days | [10] |
| PRT382 | Rec-1 | Mantle Cell Lymphoma | < 100 | 9 days | [10] |
| PRT382 | Granta-519 | Mantle Cell Lymphoma | < 100 | 9 days | [10] |
| Compound 17 | LNCaP | Prostate Cancer | 430 | 72 hours | [11] |
| Compound 17 | A549 | Non-Small Cell Lung Cancer | 447 | Not Specified | [11] |
| HLCL61 | ATL-related cell lines | T-cell Leukemia | 3,090 - 7,580 | 120 hours | [12] |
| HLCL61 | T-ALL cell lines | T-cell Leukemia | 13,060 - 22,720 | 120 hours | [12] |
Note: IC50 values can vary significantly based on the experimental conditions, including the specific assay used, cell density, and incubation time. The data for this compound is currently limited.
Experimental Protocols
Detailed Methodology for Determining the Optimal Dose (IC50) using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they have high viability (>90%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 8-10 concentrations covering a wide range, such as 0.01 nM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-cell control (medium only for background measurement).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 or 120 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Experimental Workflow for Determining Optimal Dose
Caption: Workflow for determining the IC50 of this compound.
Simplified PRMT5 Signaling Pathway and Cytotoxicity
Caption: PRMT5 inhibition leading to cytotoxicity.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 promotes progression of endometrioid adenocarcinoma via ERα and cell cycle signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. DSpace [kb.osu.edu]
- 11. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variable IC50 Values with Prmt5-IN-41
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering variability in IC50 values when working with Prmt5-IN-41, a potent and orally active PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the reported IC50 values for this compound?
A1: The IC50 values for this compound are highly dependent on the experimental system. Published data indicates significant differences in anti-proliferative activity between different cell lines. For example, in HCT116 cells, the IC50 is 5.8 µM in the MTAP(-/-) line, while it is 1291.6 µM in the wild-type (WT) line[1][2]. It is also important to note that this compound inhibits the hERG ion channel with an IC50 of 1.36 µM, which could be a confounding factor in some cellular assays[1][2][3][4].
| Compound | Cell Line | Assay Type | Reported IC50 |
| This compound | HCT116 MTAP(-/-) | Anti-proliferation | 5.8 µM |
| This compound | HCT116 WT | Anti-proliferation | 1291.6 µM |
| This compound | - | hERG ion channel inhibition | 1.36 µM |
Q2: Why am I observing different IC50 values for this compound in my experiments?
A2: Variability in IC50 values is a common issue in both biochemical and cell-based assays and can be attributed to a number of factors. These can be broadly categorized as relating to the experimental setup, the reagents used, or the biological system itself. It is crucial to carefully control experimental parameters to ensure reproducibility.
Troubleshooting Guides
If you are experiencing inconsistent IC50 values with this compound, consider the following potential causes and troubleshooting steps.
Biochemical Assays
Variations in enzymatic assays can arise from several sources.
| Potential Cause | Troubleshooting Steps |
| Enzyme/Substrate Concentration | Ensure consistent concentrations of recombinant PRMT5 and its substrate in all experiments. The apparent IC50 can be influenced by these concentrations. |
| Reagent Quality and Stability | Use high-quality, purified enzyme and substrates. Ensure the stability of this compound in the assay buffer. Prepare fresh dilutions of the inhibitor for each experiment. |
| Incubation Time | The binding of an inhibitor to its target can be time-dependent. Maintain a consistent pre-incubation time of the inhibitor with the enzyme before initiating the reaction. |
| Assay Detection Method | Be aware of the limitations of your chosen detection method (e.g., fluorescence, luminescence). Ensure the signal is within the linear range of the instrument. |
Cell-Based Assays
Cellular environments are complex and can introduce additional sources of variability.
| Potential Cause | Troubleshooting Steps |
| Cell Line and Health | Different cell lines exhibit varying sensitivities to inhibitors. Confirm the identity of your cell line and ensure the cells are healthy and in the logarithmic growth phase. Mycoplasma contamination can also significantly alter cellular responses. |
| Cell Density | High cell densities can increase the metabolism of the compound or the concentration of the target protein, leading to a higher IC50 value. Optimize and maintain a consistent cell seeding density. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of the inhibitor. Use a consistent and documented serum concentration. Consider reducing the serum concentration during treatment if it does not compromise cell viability. |
| Incubation Time | The effects of an inhibitor can be time-dependent. A longer incubation time may lead to a lower apparent IC50. It is important to use a consistent incubation time for all experiments. |
| Compound Solubility and Stability | Ensure this compound is fully dissolved in the culture medium. Poor solubility can lead to an overestimation of the IC50. Check for compound degradation over the course of the experiment. |
| Assay Type | Different viability and proliferation assays (e.g., MTT, CellTiter-Glo®, crystal violet) measure different cellular parameters and can yield different IC50 values. Use the same assay method consistently. |
Experimental Protocols
To ensure consistency and reproducibility, we recommend following standardized protocols.
Protocol 1: In Vitro PRMT5 Enzymatic Assay
This protocol describes a general method for determining the IC50 of this compound in a biochemical assay.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of recombinant PRMT5 enzyme and its specific substrate (e.g., a histone peptide) in assay buffer.
-
-
Assay Procedure :
-
Add the PRMT5 enzyme and substrate solution to a 96-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the co-substrate S-adenosylmethionine (SAM).
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Detection :
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell-Based Proliferation Assay (MTT)
This protocol outlines a method for determining the IC50 of this compound in a cell-based proliferation assay.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for a defined period (e.g., 72 hours).
-
-
MTT Assay :
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Gently shake the plate to ensure complete dissolution of the formazan (B1609692) crystals.
-
-
Data Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
PRMT5 Signaling Pathway and Inhibition
Caption: Simplified PRMT5 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 value of this compound.
Troubleshooting Flowchart for Variable IC50 Values
Caption: A logical flowchart to troubleshoot sources of variability in IC50 measurements.
References
Validation & Comparative
Orthogonal Assays to Confirm the Mechanism of Action of PRMT5 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of orthogonal assays used to validate the mechanism of action of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. Due to the limited publicly available data for the specific compound Prmt5-IN-41, this guide will utilize the well-characterized inhibitor GSK3326595 (Pemrametostat) and other relevant compounds as primary examples to illustrate the application and data output of these critical assays.
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of several cellular processes, including gene transcription, RNA splicing, and cell cycle progression.[1][2] Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling therapeutic target.[3]
Confirmation of a new inhibitor's mechanism of action requires a multi-faceted approach employing several orthogonal assays. These assays provide complementary data to build a comprehensive understanding of the inhibitor's engagement with its target, its effect on downstream pathways, and its ultimate cellular phenotype.
Data Presentation: Comparison of PRMT5 Inhibitor Performance
The following tables summarize key quantitative data from various orthogonal assays for prominent PRMT5 inhibitors. This data serves as a benchmark for evaluating novel inhibitors like this compound.
Table 1: Biochemical and Cellular Potency of PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Cellular SDMA Inhibition IC50 | Cell Proliferation IC50 (Z-138 cell line) | Reference |
| GSK3326595 | Substrate-competitive | 6.2 nM | 5 - 56 nM | 8 nM | [4] |
| EPZ015666 | Substrate-competitive | 22 nM | Not explicitly reported, but potent | ~25 nM | [5] |
| JNJ-64619178 | SAM-competitive | <1 nM | Not explicitly reported | Not explicitly reported | [6] |
| MRTX1719 | MTA-cooperative | Not directly reported; >70-fold selectivity for MTAP-deleted cells | Not explicitly reported | Potent in MTAP-deleted cells | [4] |
Table 2: Target Engagement of PRMT5 Inhibitors
| Inhibitor | Assay Type | Cell Line | Parameter | Value | Reference |
| GSK3326595 | Cellular Thermal Shift Assay (CETSA) | HCT116 | ΔTm (°C) | 5.5 | [7] |
| "Compound 20" (THIQ derivative) | Cellular Thermal Shift Assay (CETSA) | HCT116 | ΔTm (°C) | 7.2 | [7] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the inhibitor to PRMT5 in a cellular context.[8]
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[9]
Materials:
-
Cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
PRMT5 inhibitor stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PRMT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the PRMT5 inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Heat the cell aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and determine protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody against PRMT5.
-
Data Analysis: Quantify the band intensities at each temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[10]
Symmetric Dimethylarginine (SDMA) Western Blot
Objective: To measure the pharmacodynamic effect of the PRMT5 inhibitor on its downstream target.
Principle: PRMT5 inhibition leads to a decrease in global SDMA levels. This is quantified by Western blotting using an antibody specific for the SDMA modification.[11]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PRMT5 inhibitor stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for SDMA (pan-SDMA or substrate-specific)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-response of the PRMT5 inhibitor for a specified duration (e.g., 48-72 hours).
-
Lysis and Protein Quantification: Harvest cells, lyse, and determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary anti-SDMA antibody. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for SDMA and the loading control. Normalize the SDMA signal to the loading control and plot the dose-response curve to determine the IC50 for SDMA inhibition.[12]
RNA-Sequencing for Gene Expression and Splicing Analysis
Objective: To assess the global impact of PRMT5 inhibition on the transcriptome.
Principle: PRMT5 regulates gene expression and RNA splicing. RNA-sequencing (RNA-seq) allows for a comprehensive analysis of these changes upon inhibitor treatment.[13]
Materials:
-
Cells treated with the PRMT5 inhibitor or a vehicle control
-
RNA extraction kit (e.g., RNeasy Kit)
-
Library preparation kit for RNA-Seq
-
High-throughput sequencer
-
Bioinformatics software for differential gene expression and splicing analysis (e.g., DESeq2, rMATS)
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor for the desired time. Isolate total RNA and assess its quality and quantity.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA. Perform high-throughput sequencing.
-
Data Analysis:
-
Gene Expression: Align the sequencing reads to a reference genome and quantify gene expression levels. Perform differential expression analysis to identify genes that are significantly up- or downregulated upon inhibitor treatment.[14]
-
Splicing Analysis: Use specialized software to identify and quantify alternative splicing events (e.g., exon skipping, intron retention).[15]
-
By employing this suite of orthogonal assays, researchers can rigorously validate the mechanism of action of novel PRMT5 inhibitors, providing a strong foundation for further preclinical and clinical development.
References
- 1. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Decoding protein methylation function with thermal stability analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Prmt5-IN-41: An Analysis of Selectivity and a Comparative Look at PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide addresses the cross-reactivity and selectivity of the novel PRMT5 inhibitor, Prmt5-IN-41, and provides a comparative analysis with other well-characterized inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).
While this compound, also identified as compound 130, has been described as a potent and orally active PRMT5 inhibitor, a detailed public dataset profiling its selectivity against a broad panel of other methyltransferases is not currently available. The primary source of information, patent document WO2024067433A1, focuses on the compound's synthesis and its potential as a cancer therapeutic, without disclosing a comprehensive selectivity screen.
What is known is that this compound exhibits inhibitory activity against the hERG ion channel with a half-maximal inhibitory concentration (IC50) of 1.36 µM. In cellular assays, it has shown anti-proliferative effects in HCT116 wild-type and MTAP-deficient cell lines. The absence of comprehensive selectivity data for this compound necessitates a broader look at the selectivity profiles of other established PRMT5 inhibitors to provide context for researchers working in this area.
Comparative Selectivity of PRMT5 Inhibitors
To offer a valuable comparative resource, the following table summarizes the selectivity of several widely studied PRMT5 inhibitors against a panel of other protein methyltransferases (PMTs), including other PRMT family members and lysine (B10760008) methyltransferases (KMTs). This data highlights the diversity in selectivity profiles among different inhibitor scaffolds.
| Inhibitor | PRMT5 IC50 (nM) | PRMT1 | PRMT3 | PRMT4 (CARM1) | PRMT6 | PRMT7 | SETD2 | G9a | SMYD2 |
| GSK3326595 | 6.2 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 |
| JNJ-64619178 | 0.14 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| EPZ015666 | 22 | >50,000 | >50,000 | >50,000 | >50,000 | >50,000 | >50,000 | >50,000 | >50,000 |
| LLY-283 | 11 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: IC50 values are approximate and can vary based on assay conditions. ">" indicates minimal inhibition at the tested concentration.
Experimental Protocols for Determining Methyltransferase Selectivity
The assessment of inhibitor selectivity is a critical step in drug discovery and chemical probe validation. A common method involves in vitro enzymatic assays using a panel of purified methyltransferases.
Biochemical Methyltransferase Assay (General Protocol)
This protocol outlines a typical workflow for determining the IC50 of an inhibitor against a panel of methyltransferases using a radiometric or mass spectrometry-based method.
1. Reagents and Materials:
-
Purified recombinant human methyltransferase enzymes (e.g., PRMT1, PRMT3, CARM1, G9a, etc.)
-
Methyl donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) for radiometric assays or unlabeled SAM for mass spectrometry.
-
Generic or specific peptide or protein substrates for each enzyme.
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT).
-
Scintillation fluid (for radiometric assays).
-
Mass spectrometer (for label-free assays).
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified methyltransferase enzyme, and the corresponding substrate.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor where available.
-
Initiate the methylation reaction by adding the methyl donor (SAM or [³H]-SAM).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction. For radiometric assays, this can be done by adding trichloroacetic acid to precipitate the protein/peptide substrate. For mass spectrometry, quenching with formic acid is common.
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a filter paper, wash away unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Mass Spectrometry: Analyze the reaction mixture to quantify the methylated substrate or the production of S-adenosyl-L-homocysteine (SAH).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Inhibitor Selectivity Screening Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a novel methyltransferase inhibitor.
Caption: Workflow for assessing inhibitor selectivity.
Confirming Phenotypic Observations of Prmt5-IN-41: A Guide to Secondary Assays
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the phenotypic effects of Prmt5-IN-41, a potent and orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). By employing a series of robust secondary assays, investigators can confirm on-target activity, elucidate the mechanism of action, and objectively compare its performance against other known PRMT5 inhibitors.
This compound has demonstrated significant anti-proliferative activity, particularly in cells with MTAP deletion, suggesting a synthetic lethal interaction.[1] This guide outlines key biochemical and cellular assays to dissect and confirm these initial phenotypic findings.
Comparative Analysis of PRMT5 Inhibitors
To provide context for the experimental validation of this compound, it is essential to compare its activity with other well-characterized PRMT5 inhibitors. The following table summarizes the inhibitory concentrations of this compound and other commercially available inhibitors.
| Inhibitor | Type | Biochemical IC50 (PRMT5/MEP50) | Cellular SDMA Inhibition (IC50/EC50) | Cell Proliferation IC50 |
| This compound | Not Specified | Data not available | Data not available | 5.8 nM (HCT116 MTAP-/-)[1] |
| 1291.6 nM (HCT116 WT)[1] | ||||
| GSK3326595 (Pemrametostat) | SAM-competitive | 6.2 nM | ~5-56 nM (in various cell lines) | Cell line dependent |
| MRTX1719 | MTA-cooperative | Not reported directly; >70-fold selectivity for MTAP- cells | >70-fold selectivity in HCT116 MTAP-/- vs WT | Cell line dependent |
| EPZ015666 | Substrate-competitive | Data not available | Data not available | Cell line dependent |
| JNJ-64619178 | SAM-competitive | Data not available | Data not available | Data not available |
Key Secondary Assays for Mechanistic Validation
To confirm that the observed anti-proliferative effects of this compound are a direct result of PRMT5 inhibition, a series of secondary assays are recommended. These assays will verify target engagement, assess downstream cellular consequences, and build a comprehensive profile of the inhibitor's activity.
Biochemical Assay: Direct Measurement of PRMT5 Enzymatic Activity
This assay directly measures the ability of this compound to inhibit the methyltransferase activity of the purified PRMT5/MEP50 enzyme complex.
Experimental Protocol: AlphaLISA-based PRMT5 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PRMT5/MEP50 complex.
Principle: This homogenous assay quantifies the methylation of a biotinylated histone H4 peptide substrate by the PRMT5/MEP50 complex. The detection of the methylated substrate is achieved using an antibody specific to the symmetric dimethylarginine (SDMA) mark and AlphaLISA technology.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound and other competitor inhibitors
-
AlphaLISA anti-methyl-Histone H4 Arginine 3 (H4R3me2s) Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme, biotinylated histone H4 peptide, and the inhibitor at various concentrations.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at room temperature for 1 hour to allow for the enzymatic reaction.
-
Stop the reaction and add a mixture of AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay: Target Engagement and Substrate Methylation
This assay confirms that this compound enters the cell and inhibits the methyltransferase activity of PRMT5 on its endogenous substrates.
Experimental Protocol: Western Blot for Symmetric Dimethylarginine (SDMA)
Objective: To measure the reduction in SDMA levels on a known PRMT5 substrate (e.g., SmD3 or Histone H4) in cells treated with this compound.
Principle: Cells are treated with the inhibitor, and the total protein is extracted. Western blotting is then used to detect the levels of SDMA-modified proteins using an antibody specific to this modification. A decrease in the SDMA signal indicates on-target activity of the PRMT5 inhibitor.
Materials:
-
Cancer cell lines (e.g., HCT116 MTAP-/- and WT, Z-138 mantle cell lymphoma)
-
This compound and other competitor inhibitors
-
Cell lysis buffer
-
Primary antibodies: anti-SDMA, anti-SmD3 (total), anti-Histone H4 (total), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 48-72 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-SDMA antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies against a total protein loading control (e.g., total SmD3 or GAPDH) to normalize the SDMA signal.
Functional Cellular Assays: Confirming Phenotypic Outcomes
These assays assess the downstream cellular consequences of PRMT5 inhibition, directly linking target engagement to the observed phenotypic effects.
Experimental Protocol: Cell Viability, Apoptosis, and Cell Cycle Analysis
Objective: To quantify the effect of this compound on cell proliferation, induction of apoptosis, and cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Reagents for cell cycle analysis (e.g., Propidium Iodide staining solution)
-
Flow cytometer
Procedure:
-
Cell Viability Assay:
-
Seed cells in 96-well plates.
-
Treat with a dose range of this compound for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent and measure luminescence to determine cell viability.
-
Calculate IC50 values.
-
-
Apoptosis Assay:
-
Treat cells with this compound at concentrations around the IC50 value.
-
After treatment, harvest and stain cells with Annexin V-FITC and Propidium Iodide.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Cell Cycle Analysis:
-
Treat cells with this compound.
-
Harvest, fix, and stain cells with Propidium Iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the PRMT5 signaling pathway and the workflow for validating PRMT5 inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal of Prmt5-IN-41: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the responsible management of Prmt5-IN-41 waste are critical for ensuring laboratory safety and environmental protection. As a potent and orally active PRMT5 inhibitor, this compound and its associated waste must be handled with the assumption of potential hazards due to its biological activity.[1][2] This guide provides a procedural framework for the proper disposal of this compound, ensuring the safety of researchers and compliance with institutional guidelines.
Immediate Safety and Hazard Assessment
Key safety precautions include:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and safety glasses, when handling this compound.
-
Avoid the generation of dust when working with the solid form of the compound.[2]
-
In case of a spill, absorb any liquid with an inert material (e.g., vermiculite (B1170534) or sand) and collect it in a designated hazardous waste container.[2]
Waste Identification and Segregation
Proper identification and segregation of waste streams are fundamental to safe and compliant disposal. This compound waste should be categorized as follows:
| Waste Type | Description |
| Solid Waste | Includes unused or expired this compound powder, contaminated PPE (gloves, lab coats), and any lab consumables such as weigh boats, pipette tips, and tubes that have been in direct contact with the compound.[2] |
| Liquid Waste | Encompasses solutions containing this compound, such as stock solutions (commonly prepared in DMSO), experimental media, and the initial solvent rinses from cleaning contaminated glassware.[2] |
| Sharps Waste | Consists of any needles, syringes, or other sharp objects that are contaminated with this compound. |
It is crucial to segregate this compound waste from other chemical waste streams to prevent potentially dangerous reactions.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Detailed Disposal Procedures
Solid Waste:
-
Collect all solid waste in a dedicated, leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and should specify "this compound Solid Waste".[2]
-
Store the sealed container in a designated hazardous waste accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department.
Liquid Waste:
-
Pour all liquid waste containing this compound into a sealable, chemical-resistant container.
-
Clearly label the container as "Hazardous Liquid Waste" and specify its contents (e.g., "this compound in DMSO").
-
Store the container in a secondary containment bin in a designated hazardous waste area.
Decontamination of Labware: Glassware and other reusable equipment that have been in contact with this compound require thorough decontamination before being returned to general use.
-
Triple Rinse: A common and effective practice is to perform a triple rinse with a suitable solvent, such as ethanol (B145695) or acetone.[2]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[2]
-
Final Cleaning: After the triple rinse, the labware can be washed using standard laboratory detergents and procedures.[2]
The following diagram illustrates the triple rinse procedure for decontaminating labware.
Caption: Triple rinse procedure for decontaminating labware exposed to this compound.
Institutional Guidelines: It is imperative to consult and adhere to your institution's specific EHS protocols for chemical waste disposal.[2] Your EHS department can provide guidance on approved waste containers, labeling requirements, and pickup schedules. Always dispose of chemical waste in accordance with local, state, and federal regulations.[3]
References
Personal protective equipment for handling Prmt5-IN-41
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Prmt5-IN-41. The following procedures are based on standard laboratory safety protocols for handling potent, biologically active small molecules where a specific Safety Data Sheet (SDS) is not available. It is imperative to treat this compound as a potentially hazardous substance due to its biological activity as a potent PRMT5 inhibitor.[1][2]
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and procedures is necessary to determine the appropriate PPE.[3] The minimum recommended PPE for handling this compound is outlined below.
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat | A standard, flame-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[4][5] |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves are recommended for incidental contact with chemicals.[6] If direct or prolonged contact is anticipated, consider double-gloving or using more robust chemical-resistant gloves.[3] Gloves should be inspected for damage before use and changed immediately after contamination.[3][5] |
| Eye and Face Protection | Safety Glasses or Goggles | Safety glasses with side shields are the minimum requirement.[3] Chemical splash goggles are recommended when handling solutions of this compound.[7] For procedures with a high risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[3][4] |
| Respiratory Protection | Respirator (as needed) | A respirator (e.g., N95) may be necessary when handling the powdered form of the compound, especially in poorly ventilated areas, to prevent inhalation.[4][5] The need for respiratory protection should be determined by a formal risk assessment.[6] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are required to protect against spills and falling objects in the laboratory.[4] |
Operational Plan: Handling this compound
1. Preparation and Weighing:
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weigh paper) for handling the powder.
-
After weighing, decontaminate all surfaces and equipment.
2. Solution Preparation:
-
When preparing stock solutions (commonly in solvents like DMSO), do so within a chemical fume hood.[2]
-
Add the solvent to the powdered compound slowly to avoid splashing.
3. Experimental Use:
-
When using solutions of this compound, always wear the recommended PPE.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Work in a well-ventilated area.
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.[2]
1. Waste Segregation:
-
Solid Waste: Includes contaminated gloves, pipette tips, weigh boats, and any other lab consumables.[2] Collect this waste in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Includes unused stock solutions, experimental media containing the compound, and solvent rinsates from cleaning glassware.[2] Collect in a labeled, sealed container for hazardous liquid waste.
-
Sharps Waste: Needles and syringes contaminated with this compound should be disposed of in a designated sharps container.[2]
2. Decontamination of Glassware:
-
Glassware that has been in contact with this compound should be decontaminated.[2]
-
A common and effective method is a triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone).[2]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[2]
-
After decontamination, the glassware can be washed using standard laboratory procedures.[2]
3. Waste Disposal:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Ensure all waste containers are properly labeled and stored in a designated, secure area pending pickup for disposal.[2]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. maxonchemicals.it.com [maxonchemicals.it.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. westlab.com [westlab.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
